2,2-Dimethyl-1,3-dioxan-5-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOMSJAJQUXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452433 | |
| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-30-8 | |
| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol: A Technical Guide to Established and Novel Routes
Abstract
2,2-Dimethyl-1,3-dioxan-5-ol, a cyclic ketal of glycerol, holds significant interest within the chemical and pharmaceutical industries as a versatile building block and intermediate.[1][2] Its synthesis, however, is often overshadowed by the preferential formation of its five-membered ring isomer, 2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. This guide provides an in-depth exploration of the synthetic pathways to this compound, critically examining the traditional acid-catalyzed ketalization of glycerol and acetone. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction and explore novel catalytic strategies and alternative routes aimed at enhancing the yield of the desired six-membered dioxane derivative. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important molecule.
Introduction: The Significance of this compound
Glycerol, a readily available and renewable feedstock primarily generated as a byproduct of biodiesel production, represents a key platform molecule for the synthesis of value-added chemicals.[3][4] Among its many derivatives, the protection of its hydroxyl groups via ketalization with acetone yields cyclic structures with broad applications. While the five-membered dioxolane derivative (solketal) is a well-studied fuel additive and chemical intermediate, the six-membered this compound offers unique stereochemical and reactivity properties, making it a valuable synthon in organic synthesis.[1][5] Its utility as an intermediate in the preparation of pharmaceuticals and agrochemicals underscores the need for efficient and selective synthetic methodologies.[1]
The core challenge in synthesizing this compound lies in directing the ketalization reaction to favor the formation of the six-membered ring over the thermodynamically more stable five-membered ring isomer.[6] This guide will illuminate the factors influencing this selectivity and present cutting-edge approaches to address this synthetic challenge.
The Prevailing Route: Acid-Catalyzed Ketalization of Glycerol and Acetone
The most common method for preparing this compound is the acid-catalyzed reaction of glycerol with acetone.[3][7] This reversible reaction typically yields a mixture of the five-membered ring (solketal) and the six-membered ring isomers, with the former being the major product.[6]
Reaction Mechanism and Regioselectivity
The acid-catalyzed ketalization proceeds through the protonation of the acetone carbonyl group, followed by nucleophilic attack from one of glycerol's hydroxyl groups. A subsequent intramolecular cyclization with another hydroxyl group leads to the formation of the cyclic ketal.
The regioselectivity of this reaction is largely governed by the relative stability of the resulting cyclic structures. The formation of the five-membered dioxolane ring (solketal) is generally favored, with reported molar ratios of the five-membered to the six-membered ring being as high as 99:1.[6] This preference is attributed to the chair conformation of the six-membered ring, where one of the methyl groups is in a sterically less favorable axial position.[6]
Experimental Workflow: Traditional Acid-Catalyzed Synthesis
Caption: Workflow for the traditional acid-catalyzed synthesis of glycerol ketals.
Novel Catalytic Approaches for Enhanced Selectivity and Efficiency
Recognizing the limitations of traditional homogeneous acid catalysts, such as corrosion, difficult separation, and environmental concerns, research has increasingly focused on the development of heterogeneous catalysts.[8][9] These solid acid catalysts offer advantages in terms of reusability, reduced waste, and simplified product purification.[8] While most studies aim to maximize solketal production, understanding the catalytic parameters can provide insights into potentially shifting the selectivity towards the six-membered ring isomer.
Heterogeneous Catalysts
A wide array of solid acid catalysts has been investigated for the ketalization of glycerol, including:
-
Ion-Exchange Resins: Amberlyst-15 and Amberlyst-46 have shown good catalytic activity, with glycerol conversions reaching up to 87.41% under optimized conditions.[3][4][10]
-
Zeolites: H-Beta zeolite has demonstrated high performance with 86% glycerol conversion and 98.5% selectivity to solketal.[6] Metal-modified ZSM-5 zeolites, such as Cu-ZSM-5, have achieved impressive 99% glycerol conversion and 96% solketal selectivity.[11]
-
Heteropolyacids (HPAs): HPAs like H₃[PW₁₂O₄₀] (PW₁₂) have proven to be highly efficient, achieving near-quantitative glycerol conversion in as little as 5 minutes at room temperature.[12] Supported HPAs on materials like silica also exhibit excellent activity.[13][14]
-
Metal Oxides and Mixed Oxides: Sulfated zirconia and other solid acid catalysts based on metal oxides have been effectively employed.[15][16] For instance, a SO₄²⁻/ZnAl₂O₄–ZrO₂ catalyst yielded 99.3% glycerol conversion with 98% solketal yield.[16]
-
Carbon-Based Catalysts: Functionalized carbon materials are also emerging as effective catalysts.[8]
The key to potentially altering the product ratio lies in the catalyst's pore structure, acidity (Brønsted vs. Lewis acid sites), and the reaction conditions employed.[8]
Influence of Reaction Parameters
The optimization of reaction conditions is crucial for maximizing yield and potentially influencing the isomeric ratio.
| Parameter | General Trend & Observations | References |
| Temperature | Higher temperatures generally increase the reaction rate and glycerol conversion. Optimal temperatures are often reported between 35°C and 60°C. | [3][4] |
| Acetone to Glycerol Molar Ratio | An excess of acetone shifts the reaction equilibrium towards the products, increasing glycerol conversion. Molar ratios from 2:1 to 15:1 have been explored. | [3][12] |
| Catalyst Loading | Increasing the catalyst amount generally enhances the reaction rate up to a certain point, after which mass transfer limitations may occur. | [3][4] |
Alternative Synthetic Routes to this compound
Given the inherent challenge of controlling regioselectivity in the direct ketalization of glycerol, exploring alternative synthetic strategies is a promising avenue for obtaining higher yields of this compound.
Synthesis from 2,2-Dimethyl-1,3-dioxan-5-one
A potential two-step route involves the synthesis of the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one, followed by its reduction to the desired alcohol.
Reaction Pathway: Synthesis from the Corresponding Ketone
Caption: A potential two-step synthesis of this compound.
A detailed procedure for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol has been reported.[17] This process involves the protection of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane, followed by oxidative cleavage with sodium periodate to yield the ketone with high efficiency.[17] Subsequent reduction of this ketone, for which standard reducing agents like sodium borohydride or lithium aluminum hydride could be employed, would lead to the desired this compound.
Transacetalization Reactions
The transacetalization of glycerol with 2,2-dimethoxypropane (2,2-DMP) using zeolites as catalysts under mild conditions has also been explored.[18] This method offers an alternative to the direct use of acetone and can proceed efficiently at room temperature.[18] While the primary product reported is solketal, further investigation into catalyst selection and reaction engineering could potentially favor the formation of the six-membered ring.
Future Perspectives and Conclusion
The synthesis of this compound remains a compelling challenge for synthetic chemists. While the direct ketalization of glycerol with acetone is the most straightforward approach, it is hampered by poor selectivity for the desired six-membered ring product. The future of efficient synthesis of this valuable molecule likely lies in a multi-pronged approach:
-
Catalyst Design: The development of novel heterogeneous catalysts with tailored pore sizes and specific acidic properties could sterically or electronically favor the formation of the dioxane derivative.
-
Process Optimization: A deeper understanding of the reaction kinetics and thermodynamics under various conditions, including the use of green solvents and continuous flow reactors, may unveil conditions that enhance the selectivity.
-
Alternative Routes: Further exploration of multi-step synthetic pathways, such as the reduction of 2,2-dimethyl-1,3-dioxan-5-one, offers a promising, albeit longer, route to obtaining the pure compound.
References
- 1. This compound [myskinrecipes.com]
- 2. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol [myskinrecipes.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Solketal - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 11. Green synthesis of solketal from glycerol using metal-modified ZSM-5 zeolite catalysts: process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,2-Dimethyl-1,3-dioxan-5-ol: A Technical Guide
Introduction
In the landscape of pharmaceutical and chemical synthesis, the precise structural verification of intermediates is paramount to ensuring the integrity of the final product. 2,2-Dimethyl-1,3-dioxan-5-ol (CAS No: 3391-30-8), a heterocyclic alcohol, serves as a versatile building block. Its structure, featuring a protected diol in a six-membered ring, makes it a valuable synthon. This guide provides an in-depth technical overview of the spectroscopic methodologies required for the unambiguous characterization of this molecule, grounded in fundamental principles and field-proven protocols. Our focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental design choices that ensure reliable and reproducible results.
Molecular Structure and Spectroscopic Predictions
Before delving into the experimental data, a preliminary analysis of the molecular structure of this compound (C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) is essential for predicting the expected spectroscopic outcomes.[1][2]
-
Symmetry and Chirality: The molecule contains a stereocenter at the C5 position, but is typically supplied as a racemate. The key structural features are the 1,3-dioxane ring, a hydroxyl group at C5, and a gem-dimethyl group at C2.
-
¹H NMR: We anticipate five distinct proton environments. The gem-dimethyl protons should appear as one or two singlets. The protons on the dioxane ring (C4, C5, C6) will exhibit complex splitting patterns due to diastereotopicity and coupling. The hydroxyl proton will be a broad singlet, its position dependent on concentration and solvent.
-
¹³C NMR: We expect five unique carbon signals: the quaternary acetal carbon (C2), the two equivalent methyl carbons, the hydroxymethine carbon (C5), and the two methylene carbons of the ring (C4 and C6).
-
IR Spectroscopy: Key absorptions will include a broad O-H stretch for the alcohol, C-H stretches for the alkane backbone, and strong C-O stretches characteristic of the acetal functional group.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observable. A prominent fragmentation pathway is the loss of a methyl group (CH₃•) from the acetal, leading to a stable oxonium ion.
The following diagram illustrates the overall workflow for comprehensive characterization.
References
Crystal structure analysis of 2,2-Dimethyl-1,3-dioxan-5-ol
An In-Depth Technical Guide to the Crystal Structure Analysis of 2,2-Dimethyl-1,3-dioxan-5-ol
Abstract
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding further discovery. This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a key heterocyclic building block. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines the complete, field-proven methodology for its determination and analysis, from crystal growth to final structural elucidation. The protocols described herein are grounded in the established principles of small molecule X-ray crystallography and are designed to serve as an authoritative guide for planning and executing such a study.
Introduction: The Significance of this compound
The 1,3-dioxane scaffold is a prevalent structural motif found in numerous natural products and pharmacologically active molecules.[1] As a substituted 1,3-dioxane, this compound serves as a valuable chiral synthon and intermediate in organic synthesis. Its cyclic acetal structure provides a stable protecting group for diols or carbonyls, a common strategy in the synthesis of complex molecules.[2][3]
The stereochemical and conformational arrangement of the substituents on the 1,3-dioxane ring—specifically the hydroxyl group at the C5 position—profoundly influences the molecule's shape, polarity, and intermolecular interactions.[4] Unambiguously determining its three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is the gold standard for:[5][6]
-
Confirming molecular connectivity and stereochemistry.
-
Elucidating the preferred ring conformation.
-
Mapping intermolecular interactions, particularly hydrogen bonding, which dictates crystal packing and influences physical properties like solubility and melting point.
This guide details the complete workflow for achieving these objectives, providing both the "how" and the "why" behind each experimental choice.
Experimental Methodology: A Self-Validating Workflow
The successful determination of a crystal structure is a multi-stage process, where the quality of the outcome from each step is validated before proceeding to the next.
Part A: Crystal Growth – The Foundation of a High-Quality Structure
Obtaining diffraction-quality single crystals is the most critical and often the most challenging step. For a polar molecule like this compound, which can form hydrogen bonds, the choice of solvent and crystallization technique is paramount.
Causality Behind Solvent Selection: The goal is to identify a solvent or solvent system in which the compound has moderate solubility. A solution that is too saturated will lead to rapid precipitation and the formation of microcrystalline powder, while a solution that is too dilute will not yield crystals. The presence of the hydroxyl group suggests solubility in polar solvents.
Recommended Crystal Growth Protocols:
-
Slow Evaporation: This is the simplest and most common method.[7]
-
Step 1: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture such as acetone/hexane).
-
Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Step 3: Cover the vial with a cap, or with paraffin film pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Step 4: Place the vial in a vibration-free location at a constant temperature.
-
Step 5: Monitor for crystal growth over several days to weeks. The key to this method's success is the slow rate of evaporation, which allows molecules to organize into a well-ordered crystal lattice.[8]
-
-
Vapor Diffusion (Solvent/Anti-Solvent System): This technique is excellent for compounds that are highly soluble in one solvent but insoluble in another.[9]
-
Step 1: Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) in a small, open vial.
-
Step 2: Place this vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (the anti-solvent, e.g., hexane) in which the compound is insoluble. The two solvents must be miscible.
-
Step 3: Over time, the anti-solvent vapor slowly diffuses into the solution of the compound.
-
Step 4: This gradual change in solvent composition reduces the compound's solubility, leading to slow crystallization.
-
The experimental workflow for crystal growth is a critical decision-making process, as illustrated below.
Part B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.
Protocol for Data Collection:
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
Diffractometer Setup: The crystal is placed on a goniometer head in the X-ray beam of a single-crystal diffractometer. Modern instruments are equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors.[10]
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data to produce a final reflection file.
| Parameter | Typical Value / Description | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides better diffraction for small crystals. |
| Temperature | 100(2) K | Reduces atomic thermal motion, leading to higher resolution data. |
| Detector Distance | 40-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |
| Exposure Time | 5-60 seconds per frame | Dependent on crystal size and diffracting power. |
| Data Completeness | > 99% | Ensures a sufficient number of reflections are measured for an accurate structure. |
| Redundancy | > 4 | Multiple measurements of the same reflection improve data quality and statistics. |
Table 1: Representative data collection parameters for a small organic molecule.
Part C: Structure Solution and Refinement
The final reflection file contains a list of Miller indices (h,k,l) and their corresponding intensities. This information is used to solve the crystal structure.
Computational Workflow:
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the software determines the crystal's space group. This defines the symmetry operations within the unit cell.
-
Structure Solution (Solving the Phase Problem): The measured intensities are only half of the required information; the phase of each reflection is lost in the experiment. "Direct methods" or "dual-space" algorithms, as implemented in programs like SHELXT, are used to calculate initial phase estimates and generate a preliminary electron density map.[11][12]
-
Model Building: Peaks in the initial electron density map are assigned to atomic positions. For a molecule of known composition like this compound, this process is often straightforward.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[12] This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a good quality structure.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model. The hydrogen atom of the hydroxyl group is of particular interest and is usually identified from the electron density map.
-
Validation: The final model is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and conforms to crystallographic standards.[13][14]
Anticipated Results and Discussion
Based on the known chemistry of 1,3-dioxanes, we can predict the key structural features that a successful crystal structure analysis would reveal.
Molecular Geometry and Conformation
The 1,3-dioxane ring is expected to adopt a chair conformation to minimize torsional and angle strain, similar to cyclohexane.[1][4] However, the C-O bonds (approx. 1.43 Å) are shorter than C-C bonds (approx. 1.52 Å), leading to a slightly puckered and distorted chair.[1]
-
Substituent Positions: The gem-dimethyl group will occupy the C2 position. The hydroxyl group at C5 can be in either an axial or equatorial position. Conformational analysis of 5-substituted 1,3-dioxanes suggests that the energetic preference for equatorial vs. axial is smaller than in cyclohexane, but the equatorial position is generally favored for a hydroxyl group unless strong intramolecular hydrogen bonding can occur.[15][16] The final crystal structure would definitively show the preferred conformation in the solid state.
Supramolecular Assembly and Hydrogen Bonding
The hydroxyl group is a potent hydrogen bond donor and acceptor. This interaction will be the dominant force directing the crystal packing.[17]
-
Predicted Hydrogen Bonding Motif: It is highly probable that the hydroxyl group of one molecule will donate a hydrogen bond to one of the ring oxygen atoms (a more potent acceptor than the hydroxyl oxygen) of a neighboring molecule. This would create infinite chains or dimeric motifs that assemble into a three-dimensional network. The analysis of these interactions provides critical insight into how the molecules recognize and bind to each other.
| Parameter | Predicted Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for chiral molecules crystallizing as a racemate. |
| Ring Conformation | Chair | Lowest energy conformation for the 1,3-dioxane ring.[4] |
| -OH Group Orientation | Equatorial | Generally the sterically favored position.[16] |
| H-Bond Geometry (O-H···O) | D···A distance: 2.7 - 2.9 Å | Defines the strength and geometry of the primary intermolecular interaction.[17] |
Table 2: Predicted crystallographic and key structural parameters for this compound.
Conclusion
This guide provides a comprehensive and technically grounded pathway for the complete crystal structure analysis of this compound. By following this workflow—from meticulous crystal growth to rigorous data collection and refinement—researchers can obtain an unambiguous three-dimensional model of the molecule. The resulting structure would provide definitive insights into its solid-state conformation, molecular geometry, and the crucial role of hydrogen bonding in its supramolecular architecture. Such information is invaluable for professionals in chemistry and drug development, enabling a deeper understanding of molecular properties and guiding the rational design of new chemical entities.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Cyclic Acetal Definition, Formation & Mechanism | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. reddit.com [reddit.com]
- 10. excillum.com [excillum.com]
- 11. rcsb.org [rcsb.org]
- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 14. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2,2-Dimethyl-1,3-dioxan-5-ol
Foreword: The Strategic Importance of Chiral C3 Synthons
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Chiral building blocks, or synthons, are the foundational components from which complex, stereochemically defined active pharmaceutical ingredients (APIs) are constructed. Among these, the C3 glycerol backbone is a ubiquitous motif. (R)-2,2-Dimethyl-1,3-dioxan-5-ol, a protected form of (R)-1,3-dihydroxypropan-2-ol, represents a highly valuable and versatile chiral C3 synthon. Its constrained dioxane ring not only protects the 1,3-diol system but also presents the C5 hydroxyl group for further synthetic elaboration, making it a critical intermediate for a variety of complex molecular targets.
This guide moves beyond a simple recitation of synthetic procedures. It is designed to provide researchers and process chemists with a deep, mechanistic understanding of the primary strategies for accessing this enantiopure compound. We will explore the causality behind methodological choices, weigh the practical advantages of each route, and provide robust, field-proven protocols that form a self-validating framework for successful synthesis.
Chapter 1: Synthesis of the Key Achiral Precursor: 2,2-Dimethyl-1,3-dioxan-5-one
All enantioselective syntheses must begin with a strategic starting material. For our primary routes, the most versatile precursor is the prochiral ketone, 2,2-dimethyl-1,3-dioxan-5-one . Its synthesis is a well-established, high-yielding process that provides a reliable foundation for subsequent asymmetric transformations.
Principle of the Synthesis
The most common and cost-effective route begins with tris(hydroxymethyl)aminomethane, a readily available and inexpensive commodity chemical. The synthesis involves two key steps:
-
Acetal Protection: The 1,3-diol functionality of the starting material is protected with 2,2-dimethoxypropane under acidic catalysis to form the dioxane ring.
-
Oxidative Cleavage: The resulting amino-alcohol intermediate is subjected to oxidative cleavage, typically with sodium periodate, to unmask the ketone at the C5 position.
This sequence is efficient and scalable, consistently providing the desired ketone in high purity.
Workflow for Precursor Synthesis
Caption: Synthesis of the prochiral ketone precursor.
Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one[1]
-
Step 1: Acetal Formation
-
To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) followed by p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).
-
Stir the reaction mixture at room temperature for 22 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and neutralize the acid by adding triethylamine until the pH is ~7-8.
-
Concentrate the solvent under reduced pressure. The crude product, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.
-
-
Step 2: Oxidative Cleavage
-
Dissolve the intermediate from the previous step (e.g., 10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH2PO4, 8.51 g, 62.1 mmol, note: some procedures use a large excess).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M aqueous solution of sodium periodate (NaIO4) (125 mL, 63 mmol) dropwise over 3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (Typical Yield: ~90%). The product is often pure enough for subsequent steps without further purification.
-
Chapter 2: Strategy 1: Asymmetric Catalytic Reduction of a Prochiral Ketone
This is arguably the most direct and atom-economical approach to (R)-2,2-Dimethyl-1,3-dioxan-5-ol. The strategy relies on the use of a small amount of a chiral catalyst to transfer stereochemical information to the prochiral ketone during its reduction. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this technology, renowned for its high enantioselectivity, predictability, and operational simplicity.[1][2]
Principle of the CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate. This coordination forms a rigid, six-membered transition state. The stereodirecting group on the catalyst (derived from proline) effectively blocks one face of the ketone, forcing the hydride to be delivered to the opposite face. For the reduction of 2,2-dimethyl-1,3-dioxan-5-one, using the (S)-CBS catalyst will direct the hydride to the Re face of the ketone, yielding the desired (R)-alcohol.
Workflow for Asymmetric Reduction
Caption: Asymmetric reduction via the CBS method.
Detailed Experimental Protocol: CBS Reduction
-
Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry flask with (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq). Dilute with anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the catalyst solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.8 eq) dropwise. Stir for 10 minutes to allow for catalyst-borane complex formation.
-
Substrate Addition: Add a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) in anhydrous THF dropwise to the catalyst mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C, monitoring for completion by TLC (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2,2-Dimethyl-1,3-dioxan-5-ol .
| Parameter | Typical Value | Causality & Insight |
| Catalyst Loading | 5-10 mol% | Sufficient for high turnover and enantioselectivity. Lowering it further may slow the reaction, while increasing it offers diminishing returns. |
| Reducing Agent | BH3·SMe2 or BH3·THF | Borane is the hydride source. The DMS complex is often more stable and easier to handle than the THF complex. |
| Temperature | 0 °C to -20 °C | Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the two diastereomeric transition states. |
| Enantiomeric Excess | >95% ee | The rigidity of the catalyst-substrate-borane complex is the primary driver for the high degree of stereocontrol.[3] |
Chapter 3: Strategy 2: Enzymatic Kinetic Resolution
Biocatalysis offers a powerful, environmentally benign, and often exquisitely selective alternative to traditional chemical methods. Kinetic resolution relies on a chiral catalyst (an enzyme) to react at different rates with the two enantiomers of a racemic substrate. For our target, this involves the lipase-catalyzed acylation of racemic 2,2-dimethyl-1,3-dioxan-5-ol.
Principle of Kinetic Resolution
Starting with the racemic alcohol, a lipase is used to catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate) to one of the enantiomers, converting it to an ester. If the enzyme is selective for the (S)-enantiomer, it will be acylated to form (S)-ester, leaving the unreacted (R)-alcohol behind in high enantiomeric purity. The key to this method is stopping the reaction at or near 50% conversion, which provides the maximum theoretical yield (50%) of a single enantiomer. Lipases from Pseudomonas cepacia (PSL) and Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are common workhorses for this type of resolution.[4][5][6]
Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Detailed Experimental Protocol: Lipase-Catalyzed Resolution
-
Substrate Preparation: Prepare racemic this compound by reducing the corresponding ketone with a simple achiral reducing agent like sodium borohydride (NaBH4) in methanol.
-
Reaction Setup: To a solution of the racemic alcohol (1.0 eq) in a suitable organic solvent (e.g., hexane or diisopropyl ether), add the acyl donor, vinyl acetate (1.0 eq). Insight: Vinyl acetate is an excellent acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, 10-20 mg per mmol of substrate).
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric excess of the remaining alcohol.
-
Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Concentrate the filtrate and separate the unreacted (R)-alcohol from the (S)-ester by silica gel column chromatography. The difference in polarity between the alcohol and the ester makes this separation straightforward.
| Parameter | Typical Value / Choice | Causality & Insight |
| Enzyme | Novozym 435 (Immobilized CALB), Lipase PS | These are robust, commercially available lipases with broad substrate scope and typically high enantioselectivity. Immobilization simplifies removal and reuse. |
| Acyl Donor | Vinyl Acetate, Isopropenyl Acetate | Irreversible acyl donors that drive the reaction forward. |
| Solvent | Hexane, Diisopropyl ether (DIPE), MTBE | Non-polar organic solvents are generally preferred as they maintain the enzyme's active conformation and do not interfere with the reaction. |
| Temperature | 25-40 °C | A balance between reaction rate and enzyme stability. Most lipases are highly active and stable in this range. |
| Conversion | ~50% | This is the critical control point for kinetic resolution. Exceeding 50% conversion will decrease the enantiomeric excess of the desired remaining (R)-alcohol. |
Chapter 4: Analytical Validation of Enantiopurity
The synthesis of an enantiopure compound is incomplete without rigorous validation of its enantiomeric purity. The standard metric is enantiomeric excess (ee%), and its determination requires a chiral analytical method capable of separating and quantifying the two enantiomers.
Primary Techniques
-
Chiral Gas Chromatography (GC): This is an excellent method for volatile compounds like our target alcohol. The sample is passed through a GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative). The two enantiomers form transient, diastereomeric complexes with the stationary phase, causing them to travel through the column at different rates and emerge as two distinct peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for higher precision, chiral HPLC is the method of choice. Similar to GC, it uses a column with a chiral stationary phase. The enantiomers are separated based on their differential interactions, and their quantities are measured by a detector (typically UV). To improve detection, the alcohol is often derivatized with a UV-active group (e.g., as a benzoate or p-nitrobenzoate ester) prior to analysis.
A self-validating protocol requires that the analytical method be validated with a sample of the racemic material first, ensuring that two distinct, well-resolved peaks of equal area are observed for the R and S enantiomers.
Conclusion & Senior Scientist's Perspective
We have explored the two most powerful and practical strategies for the enantioselective synthesis of (R)-2,2-Dimethyl-1,3-dioxan-5-ol. The choice between them is dictated by the specific needs of the project.
-
The Asymmetric Catalytic Reduction (e.g., CBS) is the superior choice for scalability, speed, and high throughput . It offers a direct, high-yielding route from a common precursor with low catalyst loading. Its predictability makes it a reliable workhorse in both discovery and process development settings.
-
The Enzymatic Kinetic Resolution is the ideal choice when extremely high enantiopurity (>99.5% ee) is the primary goal and when "green chemistry" principles are paramount . While the theoretical yield is capped at 50%, the selectivity of enzymes is often unmatched, and the mild, aqueous-compatible conditions are environmentally favorable.
Ultimately, both pathways are robust, reliable, and grounded in authoritative chemical principles. The protocols and insights provided in this guide equip the research and development scientist with the necessary tools to confidently produce this valuable chiral building block for the advancement of their synthetic programs.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis protocol for 2,2-Dimethyl-1,3-dioxan-5-ol
An In-depth Technical Guide to the Scalable Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol
Abstract
This technical guide provides a comprehensive overview of the scalable synthesis of this compound, a valuable cyclic ketal of glycerol. While often considered a secondary product in the industrial synthesis of its five-membered ring isomer, solketal, understanding and controlling its formation is critical for process optimization and the isolation of this versatile chemical intermediate. This document details the core synthetic methodology—acid-catalyzed acetalization of glycerol with acetone—exploring catalyst selection, reaction engineering principles for maximizing yield and selectivity, and a detailed, scalable laboratory protocol. The guide is intended for researchers, process chemists, and drug development professionals seeking to leverage glycerol, a renewable feedstock, for the production of value-added chemical building blocks.
Introduction: Strategic Importance and Synthetic Context
Glycerol, the primary byproduct of biodiesel production, represents a key platform chemical in the modern bio-economy.[1] Its conversion into value-added derivatives is a cornerstone of sustainable industrial chemistry. Among the most prominent valorization pathways is the acid-catalyzed reaction of glycerol with acetone.[2] This reaction primarily yields two isomeric products: the thermodynamically favored five-membered ring, 2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as solketal), and the kinetically favored six-membered ring, this compound.[3]
While solketal has garnered significant attention as a green solvent and fuel additive, this compound is an important synthon in its own right, serving as a protected form of 1,3-dihydroxyacetone.[3] Its controlled synthesis and isolation are therefore of significant interest. This guide focuses on providing a scalable and robust protocol for its preparation, with a critical analysis of the parameters that govern isomer selectivity.
The Core Synthetic Strategy: Acetalization of Glycerol
The reaction of glycerol with acetone in the presence of an acid catalyst is a reversible equilibrium process that produces the desired cyclic ketals and water.[1][4] The fundamental challenge in scaling this synthesis lies in efficiently driving the equilibrium toward the products and controlling the isomeric distribution.
Reaction Mechanism and Isomer Control
The reaction proceeds via protonation of the acetone carbonyl group by an acid catalyst, which activates it for nucleophilic attack by the hydroxyl groups of glycerol.[5]
-
Formation of the 5-membered ring (Solketal): Involves the reaction of the primary (C1) and secondary (C2) hydroxyl groups of glycerol. This is the more thermodynamically stable product.
-
Formation of the 6-membered ring (this compound): Involves the reaction between the two primary (C1 and C3) hydroxyl groups. This product is often favored under kinetic control.
The selectivity between the five- and six-membered ring products is typically high, with solketal being the major product, often in a ratio of around 99:1.[5] Therefore, any scalable synthesis of this compound must address the challenge of separating it from a large excess of its isomer.
Catalyst Selection: The Engine of Scalable Synthesis
The choice of acid catalyst is paramount for developing a scalable, efficient, and environmentally benign process. Catalysts can be broadly categorized as homogeneous or heterogeneous.
-
Homogeneous Catalysts: Mineral acids like H₂SO₄ and organic acids such as p-toluenesulfonic acid (pTSA) are highly active.[6][7] However, their use on an industrial scale is problematic due to their corrosive nature, the difficulty of separation from the product mixture, and the generation of acidic waste streams.
-
Heterogeneous Catalysts: Solid acid catalysts are the preferred choice for industrial applications as they are easily separated by filtration, can be regenerated and reused, and often exhibit higher selectivity and stability.[7][8] Key classes include:
-
Acidic Ion-Exchange Resins: Macroreticular sulfonic acid resins like Amberlyst-15 and Amberlyst-36 are highly effective, demonstrating excellent activity and selectivity for this reaction.[6][9] They are considered an industry standard for many acid-catalyzed processes.
-
Zeolites: These crystalline aluminosilicates (e.g., H-Beta, HZSM-5) offer strong Brønsted acid sites and shape-selective properties.[6][8] Their performance can be influenced by the Si/Al ratio and pore structure.[10]
-
Functionalized Silicas and Metal Oxides: Materials like sulfonic acid-functionalized mesostructured silicas and mixed oxides (e.g., TiO₂–SiO₂) provide high surface area and tunable acidity.[6][9]
-
Heteropolyacids (HPAs): Keggin-type HPAs such as H₃[PW₁₂O₄₀] are exceptionally strong Brønsted acids and can catalyze the reaction with remarkable efficiency, even at room temperature.[11]
-
For a robust and scalable protocol, a solid acid catalyst like Amberlyst-15 is an excellent choice, balancing high activity with practical handling and reusability.[9]
Process Parameters for Scalable Production
To maximize the conversion of glycerol and ensure operational efficiency, several key parameters must be carefully controlled.
| Parameter | Recommended Range | Rationale & Justification (E-E-A-T) |
| Acetone:Glycerol Molar Ratio | 6:1 to 15:1 | Causality: The reaction is an equilibrium. A large excess of acetone acts as both a reactant and a solvent, shifting the equilibrium towards product formation per Le Chatelier's principle. Higher ratios can significantly increase glycerol conversion.[9][11] |
| Catalyst Loading | 1-5 wt% (relative to glycerol) | Experience: This range typically provides a sufficient number of active sites for a high reaction rate without incurring excessive catalyst cost. For Amberlyst-type resins, 1-3 wt% is often optimal.[2][12] |
| Temperature | 25°C to 60°C | Expertise: The reaction is exothermic.[2] While higher temperatures increase the initial reaction rate, they can negatively impact the equilibrium for exothermic reactions. Room temperature operation is feasible with highly active catalysts, reducing energy costs.[11] Operating at a moderate temperature (e.g., 50-60°C) often provides a good balance of rate and conversion.[12] |
| Water Removal | Not always necessary with high acetone excess | Trustworthiness: Water is a byproduct that can inhibit the reaction and deactivate the catalyst.[1][4] However, using a large excess of acetone often mitigates this effect sufficiently for high conversion, simplifying the reactor design for scalability. For extremely sensitive catalysts or crude glycerol feeds, incorporating a dehydration step may be necessary.[10] |
| Agitation | >600 RPM | Self-Validation: In a heterogeneous system, it is crucial to overcome mass transfer limitations. The reaction rate should be independent of the stirring speed, indicating that the reaction is kinetically controlled, not diffusion-limited. Experiments should confirm this by showing consistent conversion at different agitation speeds (e.g., 600 vs. 900 rpm).[4][5] |
Detailed Scalable Synthesis Protocol
This protocol describes the synthesis of this compound using Amberlyst-15 as a robust, heterogeneous catalyst in a solvent-free system.
Materials and Equipment
-
Reagents: Glycerol (≥99.5%), Acetone (ACS grade), Amberlyst-15 (hydrogen form), Sodium Bicarbonate (for neutralization, if needed).
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, heating/cooling circulator, vacuum pump, and rotary evaporator. For purification, a fractional distillation apparatus is required.
Experimental Workflow
References
- 1. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 3. This compound | 3391-30-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacatsoc.org [nacatsoc.org]
- 9. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
Conformational Analysis of the 2,2-Dimethyl-1,3-dioxan-5-ol Ring: A Synthesis of Theory and Practice
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,3-dioxane scaffold is a cornerstone in medicinal chemistry and organic synthesis, where the precise three-dimensional arrangement of substituents dictates molecular recognition and reactivity. This guide provides an in-depth examination of the conformational landscape of 2,2-dimethyl-1,3-dioxan-5-ol, a derivative that presents a compelling interplay of steric hindrance, stereoelectronic effects, and intramolecular forces. We will dissect the foundational principles governing the conformational preferences of the 1,3-dioxane ring, detail the critical role of intramolecular hydrogen bonding in stabilizing otherwise unfavorable conformations, and present robust, field-proven methodologies for both experimental and computational analysis. This document is structured to provide not just protocols, but the causal reasoning behind them, ensuring a comprehensive and actionable understanding for professionals in drug development and chemical research.
Foundational Principles: The Conformational Dynamics of the 1,3-Dioxane Ring
Like its carbocyclic counterpart, cyclohexane, the 1,3-dioxane ring overwhelmingly adopts a chair conformation to alleviate torsional and angle strain. However, the introduction of two oxygen atoms at positions 1 and 3 fundamentally alters the ring's geometry and electronic environment. The C-O bond length is shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a more "puckered" chair conformation. This geometric distinction has profound implications for the energetic cost of conformational changes and the nature of substituent interactions.[1]
The chair conformation of a substituted 1,3-dioxane exists in a dynamic equilibrium, interconverting between two chair forms through higher-energy twist-boat intermediates.[2] For this compound, the primary conformational question revolves around the orientation of the hydroxyl group at the C5 position.
Stereoelectronic Influences
The oxygen atoms' lone pairs introduce significant stereoelectronic effects that are absent in cyclohexane. These include:
-
Anomeric and Hyperconjugative Effects: While the classic anomeric effect is most pronounced for substituents at the C2 position, the ring oxygens participate in a network of hyperconjugative interactions.[3] These n → σ* delocalizations, such as the interaction between an oxygen lone pair and an anti-periplanar C-H antibonding orbital, influence bond lengths and overall conformational stability.[4][5]
-
The "W-Effect": A notable interaction in 1,3-dioxanes is the "W-effect," a through-space interaction between the pseudoequatorial lone pair on a ring oxygen and the equatorial C(5)-H bond, which can influence its bond length and spectroscopic properties.[6]
These electronic subtleties mean that a simple steric argument is often insufficient to predict the most stable conformation.
The Conformational Equilibrium of this compound
The core of this analysis lies in the equilibrium between the two chair conformers, distinguished by the axial or equatorial position of the C5-hydroxyl group. The gem-dimethyl group at C2, while not entirely locking the conformation, introduces a significant steric presence that influences the overall shape and substituent interactions.
Caption: Conformational equilibrium of this compound.
The Counterintuitive Stability of the Axial Conformer
In simple substituted cyclohexanes, a substituent is almost always more stable in the equatorial position to avoid unfavorable 1,3-diaxial steric interactions. However, for 5-hydroxy-1,3-dioxane, the axial conformer is often found to be surprisingly stable, and in some cases, even the dominant species.[7]
The reason for this is the formation of a stabilizing intramolecular hydrogen bond . An axially oriented hydroxyl group at C5 is perfectly positioned to act as a hydrogen bond donor to the lone pairs of the two ring oxygen atoms (O1 and O3).[7] This interaction can create a five-membered ring-like structure (e.g., H-O5···O1-C6-C5) or a bifurcated hydrogen bond, which can provide several kcal/mol of stabilization, often outweighing the minor steric penalty of placing the hydroxyl group in the axial position.
The Decisive Role of the Solvent
The equilibrium between the axial and equatorial conformers is exquisitely sensitive to the solvent environment. This principle is a cornerstone of modern drug design, where a molecule's conformation in the polar environment of a biological receptor may differ vastly from its state in a nonpolar solvent.
-
Nonpolar, Aprotic Solvents (e.g., CCl₄, Benzene, CDCl₃): In these environments, the intramolecular hydrogen bond is at its strongest, as there are no solvent molecules to compete for hydrogen bonding. Consequently, the population of the axial-OH conformer is maximized.[8]
-
Polar, Protic/Aprotic Solvents (e.g., DMSO, Water): In solvents that are strong hydrogen bond acceptors, the solvent molecules can effectively solvate the hydroxyl group. This intermolecular hydrogen bonding competes with and disrupts the internal hydrogen bond, diminishing its stabilizing effect. As a result, steric considerations become more dominant, and the equilibrium shifts towards the equatorial-OH conformer.[8][9]
Experimental Workflow: NMR-Based Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental tool for elucidating the conformational preferences of molecules in solution. The key lies in the analysis of proton (¹H) coupling constants and Nuclear Overhauser Effects (NOEs).
Caption: Experimental workflow for NMR-based conformational analysis.
Detailed Protocol: ¹H NMR Coupling Constant Analysis
The causality behind this technique rests on the Karplus relationship , which correlates the three-bond coupling constant (³J) between two protons to the dihedral angle between them. For a chair conformation:
-
Axial-Axial (a-a) Coupling: Dihedral angle ≈ 180°. Results in a large coupling constant (³J ≈ 8–13 Hz).
-
Axial-Equatorial (a-e) & Equatorial-Equatorial (e-e) Coupling: Dihedral angles ≈ 60°. Result in small coupling constants (³J ≈ 1–5 Hz).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of this compound in the desired deuterated solvent (e.g., CDCl₃ to favor the H-bonded state, DMSO-d₆ to favor the solvated state).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of ≥400 MHz to ensure adequate signal dispersion.
-
Signal Assignment: Use a 2D COSY spectrum to unambiguously identify the H5 proton and the protons at the C4 and C6 positions.
-
Coupling Constant Measurement: Carefully measure the coupling constants for the H5 multiplet.
-
Interpretation:
-
If the C5-OH is AXIAL: The C5-H is equatorial. It will exhibit small couplings to the C4/C6 protons (both ³J_ea_ and ³J_ee_ are small). The H5 signal will appear as a broad singlet or a finely split multiplet.
-
If the C5-OH is EQUATORIAL: The C5-H is axial. It will exhibit at least one large axial-axial coupling to the axial protons at C4 and C6. The H5 signal will appear as a well-defined multiplet (e.g., a triplet of triplets) with large J-values.
-
Self-Validation with 2D NOESY
The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This serves as an excellent validation of the J-coupling analysis.
-
Expected NOEs for Axial-OH (Equatorial-H5): Strong NOEs between the equatorial H5 and the equatorial protons at C4 and C6.
-
Expected NOEs for Equatorial-OH (Axial-H5): Strong NOEs between the axial H5 and the other axial protons at C4 and C6, as well as the axial methyl group at C2.
Computational Workflow: In Silico Conformational Analysis
Computational chemistry provides a powerful predictive tool for exploring the energetic landscape of conformations. Using Density Functional Theory (DFT) is a robust approach for this type of analysis.
Caption: Workflow for computational conformational analysis.
Interpreting Computational Results
The output of these calculations is the Gibbs Free Energy (ΔG) for each conformer. The conformer with the lower ΔG is the more stable. The energy difference can be used to calculate the theoretical equilibrium constant (K_eq_) and the relative population of each conformer.
Table 1: Representative Computational and Experimental Data
| Parameter | Conformer with Axial-OH | Conformer with Equatorial-OH | Causality & Interpretation |
| Environment | (Intramolecular H-Bond) | (Sterically Favored) | |
| Calculated ΔG (Gas Phase) | -1.2 kcal/mol | 0 kcal/mol (Reference) | The intramolecular H-bond provides significant stabilization, making the axial conformer the global minimum in a vacuum.[7] |
| Calculated ΔG (DMSO model) | +0.5 kcal/mol | 0 kcal/mol (Reference) | Solvent competition disrupts the H-bond, and standard steric effects favor the equatorial conformer.[8] |
| Typical ³J(H5,Hax) (NMR) | ~2-4 Hz | ~9-12 Hz | A small coupling constant for H5 is a definitive marker for an axial hydroxyl group. |
| Key NOESY Cross-Peak | H5(eq) ↔ H4/6(eq) | H5(ax) ↔ H4/6(ax) | Confirms the spatial orientation determined by J-coupling analysis. |
Note: Energy values are illustrative and based on trends reported in the literature for similar systems.
Conclusion for the Field Professional
The conformational analysis of this compound is a microcosm of the challenges faced in modern drug design and synthesis. It demonstrates that a molecule's bioactive conformation cannot be assumed from simple steric rules. The subtle, yet powerful, influence of intramolecular hydrogen bonding can invert classical stability rules, and the polarity of the surrounding environment can act as a switch, toggling the conformational equilibrium.
For the medicinal chemist, this understanding is critical. A molecule designed to present a hydrogen bond donor (the equatorial OH) to a receptor in a binding pocket might instead adopt a self-stabilized axial conformation, rendering it inactive. For the process chemist, understanding the dominant conformation in a given solvent can explain unexpected reactivity or solubility. By integrating high-resolution NMR spectroscopy with robust computational modeling, researchers can build a predictive and accurate model of a molecule's behavior, accelerating the development of novel therapeutics and efficient synthetic routes.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2,2-Dimethyl-1,3-dioxan-5-ol, a significant six-membered cyclic ketal of glycerol. While its five-membered isomer, solketal, has been extensively studied and commercialized, this compound holds unique value as a chiral building block and a precursor to the versatile synthon, 2,2-dimethyl-1,3-dioxan-5-one. This guide delves into the fundamental principles of its formation under kinetic control, offers detailed synthetic protocols, and presents a thorough characterization profile.
Introduction: The "Other" Acetal of Glycerol
The acid-catalyzed reaction of glycerol with acetone is a cornerstone of green chemistry, aiming to valorize the surplus glycerol generated from biodiesel production.[1] This reaction is widely known to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), the thermodynamically stable five-membered ring ketal.[2] However, this reaction also yields a lesser-known, yet highly valuable co-product: this compound, the six-membered ring isomer.[1][3]
Historically, the focus has been on optimizing conditions to maximize the yield of solketal due to its applications as a fuel additive and green solvent.[4] Consequently, this compound has often been treated as a minor byproduct, with typical yields reported to be as low as 2-3%.[5] This guide, however, shifts the focus to this kinetically favored product, exploring its unique synthetic value and the methodologies to enhance its formation and isolation.
The principal significance of this compound lies in its role as a direct precursor to 2,2-dimethyl-1,3-dioxan-5-one.[1] This ketone is a protected form of dihydroxyacetone (DHA), a fundamental C3 synthon in carbohydrate chemistry.[1] The direct use of DHA is often challenging due to its tendency to form a stable, less reactive dimer.[1] The acetonide-protected ketone circumvents this issue, providing a monomeric and highly reactive building block for various organic transformations.[1]
The Genesis of an Isomer: Kinetic vs. Thermodynamic Control
The formation of two distinct isomers from the same set of reactants is a classic example of kinetic versus thermodynamic control in a chemical reaction.
-
Thermodynamic Product (Solketal): The five-membered ring, solketal, is the more stable product. Its formation is favored under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.
-
Kinetic Product (this compound): The six-membered ring, this compound, is formed faster. Its formation is favored under conditions that do not allow for equilibration, such as lower temperatures and shorter reaction times.
The rationale behind this selectivity lies in the reaction mechanism. The initial attack of a glycerol hydroxyl group on the protonated acetone can occur at either the primary (C1 or C3) or secondary (C2) hydroxyl group. The formation of the six-membered ring proceeds through the initial reaction at the two primary hydroxyl groups, which is sterically less hindered and thus kinetically faster. However, the resulting six-membered ring is less stable than the five-membered ring formed by the reaction of a primary and the adjacent secondary hydroxyl group. Given sufficient energy (higher temperature), the kinetic product can revert to the starting materials and then form the more stable thermodynamic product.
Figure 1: Reaction pathway for the formation of glycerol acetals.
Synthesis and Isolation: A Tale of Two Routes
Given the inherent challenge of isolating the kinetic product from the more stable isomer, two primary synthetic strategies are presented.
Route 1: Kinetically Controlled Acetalization of Glycerol
This approach focuses on manipulating the reaction conditions to favor the formation of the six-membered ring and then separating it from the reaction mixture.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser is charged with glycerol and a large excess of acetone (e.g., a 1:10 molar ratio of glycerol to acetone).
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a strongly acidic ion-exchange resin (e.g., Amberlyst-15), is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at a low temperature, ideally between 0°C and room temperature, for a short duration (e.g., 1-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to maximize the yield of the kinetic product before significant isomerization to solketal occurs.
-
Workup: The reaction is quenched by neutralizing the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate). The excess acetone is removed under reduced pressure.
-
Separation: This is the most critical step. Due to the similar boiling points and polarities of the two isomers, separation by simple distillation is often inefficient. Column chromatography on silica gel is the preferred method for isolating this compound from solketal. A solvent system of hexane and ethyl acetate is typically employed.
| Parameter | Condition | Rationale |
| Temperature | 0°C to Room Temperature | Favors the kinetic product by preventing equilibration. |
| Reaction Time | Short (1-4 hours) | Minimizes the conversion of the kinetic product to the thermodynamic product. |
| Reactant Ratio | Large excess of acetone | Drives the equilibrium towards product formation. |
| Catalyst | Strong acid (e.g., p-TsOH, Amberlyst-15) | Efficiently catalyzes the acetalization reaction. |
| Separation | Column Chromatography | Effective for separating the two isomers. |
Route 2: Synthesis via Reduction of 2,2-Dimethyl-1,3-dioxan-5-one
An alternative and often more efficient route to obtaining pure this compound is through the reduction of its corresponding ketone. This approach bypasses the challenging separation of isomers.
Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
A detailed protocol for the synthesis of the ketone from tris(hydroxymethyl)aminomethane is available.[6]
Experimental Protocol:
-
Acetalization: Tris(hydroxymethyl)aminomethane is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in DMF at room temperature.[6]
-
Oxidative Cleavage: The resulting intermediate, 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol, is then subjected to oxidative cleavage using sodium periodate in an aqueous solution to yield 2,2-dimethyl-1,3-dioxan-5-one.[6]
Figure 2: Alternative synthesis route to this compound.
Step 2: Reduction of 2,2-Dimethyl-1,3-dioxan-5-one
The synthesized ketone can then be reduced to the desired alcohol.
Experimental Protocol:
-
Reaction Setup: 2,2-Dimethyl-1,3-dioxan-5-one is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH4), is added portion-wise at 0°C.
-
Reaction and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of this compound.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 3391-30-8[7] |
Spectroscopic Data:
-
¹³C NMR: Spectral data is available in the PubChem database.[7]
-
Mass Spectrometry (GC-MS): The mass spectrum can be found in the NIST database and on PubChem.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is available on PubChem.[7]
Conclusion
While often overlooked in favor of its more stable isomer, this compound is a valuable chemical entity with significant potential in organic synthesis, particularly as a precursor to a protected form of dihydroxyacetone. Understanding the principles of kinetic control is paramount to its successful synthesis from glycerol and acetone. Alternatively, a more controlled synthesis via the reduction of its corresponding ketone offers a reliable route to the pure compound. This guide provides the necessary theoretical background and practical protocols to empower researchers in the exploration and utilization of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Solketal - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 2,2-Dimethyl-1,3-dioxan-5-ol: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,2-Dimethyl-1,3-dioxan-5-ol is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility in multi-step synthetic routes is critically dependent on its behavior in various solvent systems. This guide provides a comprehensive analysis of the expected solubility of this compound across a range of common organic solvents, grounded in its molecular structure. As publicly available quantitative solubility data is limited, this document focuses on equipping researchers with the theoretical framework and robust experimental protocols necessary to determine its solubility profile accurately. We present detailed methodologies for both qualitative screening and precise quantitative measurement, emphasizing the principles of experimental design and data interpretation essential for drug development and process chemistry.
Molecular Structure Analysis and Theoretical Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[2] An examination of the structure of this compound (MW: 132.16 g/mol ) reveals key functional groups that dictate its solubility characteristics.[3]
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule both a hydrogen bond donor and acceptor. This is the most significant feature influencing its solubility in polar, protic solvents.[4]
-
Polarity and Dipole Moment: The two ether-like oxygen atoms within the 1,3-dioxane ring act as hydrogen bond acceptors and contribute to a significant molecular dipole moment.
-
Non-Polar Character: The cyclohexane-like ring structure and the gem-dimethyl group at the C2 position introduce non-polar, lipophilic character.
Based on this structure, we can predict its general solubility behavior:
-
High Solubility Predicted in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group will readily form strong hydrogen bonds with these solvents, likely leading to high solubility or complete miscibility. The related compound (S)-Glycerol Acetonide is miscible in water, ethanol, and methanol, supporting this prediction.[5]
-
Good Solubility Predicted in Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): The molecule's overall polarity should allow for favorable dipole-dipole interactions with these solvents. A structurally related ketone, 2,2-dimethyl-1,3-dioxan-5-one, is noted to be slightly soluble in ethyl acetate and sparingly soluble in chloroform.[6] The alcohol functional group of our target compound is generally more polar than a ketone, suggesting its solubility will be greater.
-
Low Solubility Predicted in Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The energetic cost of disrupting the strong solvent-solvent interactions in non-polar media to accommodate the polar solute is high. While the molecule has some non-polar regions, the dominant polar functionalities are expected to render it poorly soluble in these solvents.
Table 1: Physicochemical Properties of this compound and Common Organic Solvents
| Compound/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity Index | Hydrogen Bonding |
| This compound | C₆H₁₂O₃ | 132.16[3] | 90-91 (at 13 Torr)[1][7] | N/A | Donor & Acceptor |
| Methanol | CH₄O | 32.04 | 65 | 5.1 | Donor & Acceptor |
| Ethanol | C₂H₆O | 46.07 | 78.5[8] | 4.3 | Donor & Acceptor |
| Acetone | C₃H₆O | 58.08 | 56[8] | 5.1 | Acceptor |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77[8] | 4.4 | Acceptor |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | 3.1 | Acceptor |
| Chloroform | CHCl₃ | 119.38 | 61.2[8] | 4.1 | Weak Donor |
| Toluene | C₇H₈ | 92.14 | 111 | 2.4 | None |
| n-Hexane | C₆H₁₄ | 86.18 | 69[8] | 0.1 | None |
Experimental Determination of Solubility
A systematic approach is required to move from theoretical predictions to empirical data. The following workflow provides a robust pathway for characterizing the solubility of this compound.
Protocol for Qualitative Solubility Screening
This rapid screening method classifies solubility into categories (e.g., Soluble, Sparingly Soluble, Insoluble) and is essential for selecting solvents for quantitative analysis. The procedure is adapted from standard organic chemistry methodologies.[9][10]
Objective: To quickly assess the solubility of this compound in a diverse set of solvents.
Materials:
-
This compound
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Graduated pipettes
-
Selected solvents (covering a range of polarities from Table 1)
Procedure:
-
Preparation: Add approximately 20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
-
Mixing: Cap the tube and vortex vigorously for 60 seconds.[10]
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[10]
-
-
Record: Document the observations for each solvent tested.
Protocol for Quantitative Thermodynamic (Equilibrium) Solubility
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[11][12] It measures the maximum concentration of a solute in a solvent at equilibrium under specific conditions.
Objective: To determine the precise equilibrium solubility of this compound at a controlled temperature.
Materials:
-
This compound (in excess)
-
Selected solvents
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI) or Gas Chromatography (GC) system.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 50 mg). The key is to ensure solid remains after equilibrium is reached.
-
Solvent Addition: Accurately dispense a known volume of the solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for at least 24-48 hours.
-
Causality Note: Agitation ensures maximum surface area contact, while an extended period is necessary to achieve true thermodynamic equilibrium. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[11]
-
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial.
-
Self-Validation: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a pre-validated analytical method (e.g., HPLC, GC). Prepare a calibration curve using standards of known concentrations.
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation
Quantitative results should be compiled into a clear, structured format to facilitate comparison and interpretation.
Table 2: Experimental Solubility Data for this compound at 25 °C
| Solvent | Qualitative Assessment | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Methanol | Soluble | Data from experiment | Calculated value |
| e.g., Ethanol | Soluble | Data from experiment | Calculated value |
| e.g., Acetone | Soluble | Data from experiment | Calculated value |
| e.g., Ethyl Acetate | Sparingly Soluble | Data from experiment | Calculated value |
| e.g., Toluene | Insoluble | Data from experiment | Calculated value |
| e.g., n-Hexane | Insoluble | Data from experiment | Calculated value |
Conclusion
This guide establishes a strong theoretical foundation for predicting the solubility of this compound, anticipating high solubility in polar solvents and poor solubility in non-polar media. More importantly, it provides detailed, field-proven protocols for the experimental determination of its solubility profile. By employing the systematic workflow and robust methodologies described herein, researchers in process development and pharmaceutical sciences can generate the reliable, high-quality data necessary to effectively utilize this compound in their synthetic and formulation endeavors. The provided protocols are designed to be self-validating, ensuring the integrity and reproducibility of the results.
References
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. chembk.com [chembk.com]
- 6. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE CAS#: 74181-34-3 [m.chemicalbook.com]
- 7. This compound | CAS#:3391-30-8 | Chemsrc [chemsrc.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Dimethyl-1,3-dioxan-5-ol Isomers
Abstract
The 2,2-dimethyl-1,3-dioxan-5-ol scaffold is a key structural motif in numerous pharmacologically active molecules and natural products. The orientation of the hydroxyl group at the C5 position, leading to cis and trans isomers, profoundly influences the molecule's three-dimensional structure, polarity, and ultimately its biological activity. A comprehensive understanding of the thermodynamic stability of these isomers is therefore paramount for rational drug design and stereoselective synthesis. This guide provides a deep dive into the conformational analysis of this compound isomers, elucidating the intricate interplay of steric and stereoelectronic effects that govern their stability. We present a framework for the determination of their relative thermodynamic stabilities, supported by detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and draw upon data from closely related 5-substituted 1,3-dioxane systems to provide quantitative insights.
Introduction: The Significance of Stereochemistry in 1,3-Dioxane Systems
The 1,3-dioxane ring, a saturated six-membered heterocycle containing two oxygen atoms, is a prevalent feature in a wide array of bioactive compounds. Like its carbocyclic counterpart, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and torsional strain.[1] However, the presence of the heteroatoms introduces unique stereoelectronic effects and alters bond lengths and angles, leading to distinct conformational preferences compared to cyclohexane.
The substitution pattern on the 1,3-dioxane ring dictates the conformational equilibrium. For this compound, the key stereochemical consideration is the relative orientation of the hydroxyl group at the C5 position, giving rise to cis and trans isomers. The thermodynamic stability of these isomers is not merely an academic curiosity; it has profound implications for drug development. The precise spatial arrangement of functional groups is critical for molecular recognition and binding to biological targets. A comprehensive understanding of the factors governing the stability of these isomers is thus essential for the design and synthesis of novel therapeutics with optimized efficacy and selectivity.
Conformational Analysis of the this compound Ring
The conformational landscape of this compound is dominated by the chair conformation. The molecule can exist as two primary chair conformers for each isomer (cis and trans), which interconvert via a ring-flip process. The relative energies of these conformers determine the overall thermodynamic stability of each isomer.
The Chair Conformation and Ring Inversion
The chair conformation of the 1,3-dioxane ring minimizes torsional strain. In this compound, the bulky gem-dimethyl group at the C2 position effectively "locks" the ring in a preferred chair conformation to avoid unfavorable 1,3-diaxial interactions. However, the hydroxyl group at C5 can occupy either an axial or an equatorial position. The equilibrium between these two conformers is central to understanding the stability of the cis and trans isomers.
Caption: Conformational equilibrium of cis and trans isomers.
Key Stereochemical Interactions
The relative stability of the axial and equatorial conformers is dictated by a balance of several key interactions:
-
1,3-Diaxial Interactions: An axial substituent on a cyclohexane or 1,3-dioxane ring experiences steric repulsion from the axial hydrogens (or other substituents) at the C2, C4, and C6 positions. In the case of an axial hydroxyl group at C5, there will be steric interactions with the axial hydrogens at C1 and C3.
-
Gauche Interactions: When viewed along a carbon-carbon bond, substituents on adjacent carbons that are separated by a 60° dihedral angle are in a gauche relationship, which is generally less stable than an anti relationship (180°).
-
Anomeric and Related Stereoelectronic Effects: The presence of the oxygen atoms in the 1,3-dioxane ring introduces significant stereoelectronic effects. The anomeric effect, in its broadest sense, refers to the tendency of an electronegative substituent at an anomeric carbon to adopt an axial orientation. While the C5 position is not an anomeric center, related hyperconjugative interactions involving the oxygen lone pairs can influence conformational preferences.
-
Intramolecular Hydrogen Bonding: A crucial factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the C5-hydroxyl group and the ring oxygen atoms. This can significantly stabilize a conformer where the hydroxyl group is in proximity to a ring oxygen.
Thermodynamic Stability of the cis and trans Isomers
The determination of which isomer, cis or trans, is more stable requires a careful consideration of the interactions outlined above for each of their respective chair conformations.
Analysis of the cis-Isomer
In the cis-isomer, the hydroxyl group and a reference group on the ring (e.g., one of the methyl groups at C2) are on the same side of the ring. This can lead to two chair conformers: one with an axial hydroxyl group and one with an equatorial hydroxyl group.
-
Axial Conformer: The axial hydroxyl group will experience 1,3-diaxial interactions. However, it can potentially form an intramolecular hydrogen bond with one of the ring oxygen atoms, which would be a stabilizing interaction.
-
Equatorial Conformer: The equatorial hydroxyl group will not have significant 1,3-diaxial interactions. However, the potential for intramolecular hydrogen bonding is diminished in this orientation.
Analysis of the trans-Isomer
In the trans-isomer, the hydroxyl group and the reference group are on opposite sides of the ring. Again, two chair conformers are possible.
-
Axial Conformer: Similar to the cis-isomer, the axial hydroxyl group will experience 1,3-diaxial interactions but can form an intramolecular hydrogen bond.
-
Equatorial Conformer: The equatorial hydroxyl group will be sterically favored, but intramolecular hydrogen bonding is less likely.
The Decisive Role of Intramolecular Hydrogen Bonding
For 5-hydroxy-1,3-dioxane derivatives, the presence of an intramolecular hydrogen bond between the axial hydroxyl group and a ring oxygen atom can be a dominant stabilizing factor. This interaction can overcome the unfavorable 1,3-diaxial steric interactions, leading to a preference for the conformer with the axial hydroxyl group. This has been observed in related systems where the conformer with an axial hydroxymethyl group is found to be the major conformer in the gas phase and in certain solvents.[2]
Therefore, it is predicted that the isomer that can more readily adopt a conformation with a stabilizing intramolecular hydrogen bond will be the more thermodynamically stable isomer. In many cases, this favors the isomer where the hydroxyl group is axial.
Experimental and Computational Determination of Thermodynamic Stability
A combination of experimental techniques and computational methods is employed to quantitatively assess the thermodynamic stability of the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
1D NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and proton-proton coupling constants (³JHH).
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Spectroscopy (NOESY):
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å).[1] This is crucial for distinguishing between axial and equatorial protons and for identifying through-space interactions that indicate specific conformations.
-
Caption: Workflow for NMR-based conformational analysis.
The relative populations of the conformers can be determined from the vicinal proton-proton coupling constants (³JHH) using the Karplus equation. By measuring the coupling constants at different temperatures, the equilibrium constant (K) for the conformational change can be determined, which is then used to calculate the Gibbs free energy difference (ΔG°) between the conformers using the following equation:
ΔG° = -RTlnK
where R is the gas constant and T is the temperature in Kelvin.[4][5][6]
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of different conformers and for visualizing the key molecular orbitals involved in stereoelectronic interactions.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers of both the cis and trans isomers.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
-
Solvation Modeling:
-
To accurately model the system in solution, employ a continuum solvation model (e.g., PCM or SMD) to account for the effect of the solvent on the conformational equilibrium.
-
Caption: Workflow for DFT-based conformational analysis.
Synthesis of this compound Isomers
The synthesis of the individual cis and trans isomers of this compound is crucial for their experimental characterization. A common route involves the reduction of the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one.[7][8] The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.
Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
A general procedure for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one starts from tris(hydroxymethyl)aminomethane.[7]
-
To a solution of tris(hydroxymethyl)aminomethane in N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature.
-
Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.
-
Concentrate the solution under reduced pressure and purify the resulting intermediate by silica gel column chromatography.
-
Dissolve the intermediate in water and add potassium dihydrogen phosphate.
-
Slowly add an aqueous solution of sodium periodate at 0 °C.
-
After the addition, stir the reaction mixture at room temperature.
-
Extract the product with dichloromethane, wash the organic layer, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2,2-dimethyl-1,3-dioxan-5-one.
Stereoselective Reduction to the Alcohols
The stereoselective reduction of 2,2-dimethyl-1,3-dioxan-5-one can yield either the cis or trans alcohol.
-
For the synthesis of the trans-isomer (equatorial hydroxyl group): Use a bulky reducing agent such as L-selectride. The bulky reagent will preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which after ring flip gives the more stable diequatorial conformer.
-
For the synthesis of the cis-isomer (axial hydroxyl group): Use a less sterically demanding reducing agent like sodium borohydride. This will favor attack from the axial face, resulting in an equatorial hydroxyl group.
Quantitative Data and Summary
| Substituent | Position | A-value (kcal/mol) | Reference |
| Hydroxy | 5 | -0.5 | [3] |
| Methoxy | 5 | -0.7 | [3] |
| Fluoro | 5 | -0.2 | [3] |
| Chloro | 5 | 0.6 | [3] |
| Bromo | 5 | 0.5 | [3] |
Note: A negative A-value indicates a preference for the axial position.
The negative A-value for the hydroxyl group suggests a preference for the axial position, likely due to the stabilizing effect of intramolecular hydrogen bonding. This supports the prediction that the isomer which can more favorably adopt a conformation with an axial hydroxyl group will be the more thermodynamically stable isomer.
Conclusion
The thermodynamic stability of the cis and trans isomers of this compound is governed by a delicate balance of steric and stereoelectronic effects. The potential for intramolecular hydrogen bonding between an axial C5-hydroxyl group and the ring oxygen atoms is a key stabilizing factor that can outweigh unfavorable 1,3-diaxial interactions. Consequently, the isomer that can more readily adopt this conformation is predicted to be the more stable. The combination of advanced NMR techniques, such as NOESY, and high-level DFT calculations provides a robust framework for the detailed conformational analysis and quantification of the thermodynamic parameters of these important isomers. This knowledge is invaluable for the rational design and stereoselective synthesis of novel drug candidates incorporating the 1,3-dioxane scaffold.
References
- 1. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 2. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 5. Gibbs Free Energy [chemed.chem.purdue.edu]
- 6. Gibbs Free Energy – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 7. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Guide to Acetonide Protection of 1,3-Diols: Formation of 2,2-Dimethyl-1,3-Dioxane Systems
An Application Note for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is paramount.[1] These temporary modifications to reactive functional groups prevent unwanted side reactions and enable precise chemical transformations. For the protection of 1,2- and 1,3-diols, the formation of cyclic acetals and ketals is a cornerstone strategy, prized for its efficiency, reliability, and predictable reactivity.[2][3]
This guide provides a comprehensive overview and detailed protocol for the protection of 1,3-diols as their isopropylidene ketals, commonly known as acetonides. This transformation yields a highly stable 2,2-dimethyl-1,3-dioxane ring system. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, discuss methods for validation, and outline the conditions for deprotection. While the user's query mentioned 2,2-Dimethyl-1,3-dioxan-5-ol, it is important to clarify that this molecule is a product of protecting the triol glycerol, and serves as an excellent example of a substrate containing the 2,2-dimethyl-1,3-dioxane protective moiety, rather than being a reagent for protection itself.[4]
The Rationale and Mechanism of Acetonide Formation
The protection of a 1,3-diol as an acetonide involves an acid-catalyzed reaction with an acetone source, most commonly acetone itself or an equivalent like 2,2-dimethoxypropane (DMP). The use of DMP is often preferred as the reaction byproduct is methanol, which is simpler to remove than the water generated when using acetone, thereby driving the reaction equilibrium more effectively towards the product.[5]
The mechanism proceeds through several key equilibrium steps:
-
Protonation: The acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) protonates one of the methoxy groups of DMP, converting it into a good leaving group (methanol).
-
Carbocation Formation: Loss of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: One hydroxyl group of the 1,3-diol attacks the electrophilic carbocation.
-
Intramolecular Cyclization: Subsequent proton transfers and nucleophilic attack by the second hydroxyl group, followed by the elimination of a second molecule of methanol, closes the six-membered ring to form the stable 2,2-dimethyl-1,3-dioxane product.
This protecting group is exceptionally stable under basic, nucleophilic, organometallic, and most reductive conditions, making it an ideal choice for syntheses involving Grignard reagents, hydrides, or basic hydrolysis of esters.[6][7]
Caption: Reaction mechanism for the acid-catalyzed protection of a 1,3-diol.
Experimental Protocol: Protection of a Generic 1,3-Diol
This protocol describes a general procedure for the acetonide protection of a 1,3-diol using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
Materials and Equipment:
-
Substrate: 1,3-Diol (1.0 equiv)
-
Reagent: 2,2-Dimethoxypropane (DMP, 1.5 - 3.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 - 0.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetone
-
Quenching Agent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or triethylamine (TEA)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Glassware: Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel
-
Monitoring: Thin-layer chromatography (TLC) plates, developing chamber, and visualization agent (e.g., potassium permanganate stain)
-
Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diol (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 equiv) to the solution, followed by the catalytic amount of p-TsOH·H₂O (0.02 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting diol and the appearance of a new, higher Rf spot corresponding to the protected product. The reaction is typically complete within 1-4 hours. For less reactive diols, gentle heating (e.g., 40 °C) may be required.[5]
-
Workup and Quenching: Once the reaction is complete, quench the catalyst by adding a small amount of triethylamine or by washing with a saturated aqueous NaHCO₃ solution. If washing, transfer the mixture to a separatory funnel, add the NaHCO₃ solution, and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,2-dimethyl-1,3-dioxane product.
Caption: A streamlined workflow for the acetonide protection of 1,3-diols.
Validation and Spectroscopic Characterization
Confirmation of successful protection is readily achieved through standard spectroscopic techniques. The formation of the 2,2-dimethyl-1,3-dioxane ring imparts highly characteristic signals.
| Technique | Observed Change | Typical Signal (CDCl₃) |
| ¹H NMR | Disappearance of the broad diol -OH signals. Appearance of two sharp singlets for the non-equivalent gem-dimethyl groups. | δ 1.35 - 1.45 ppm (s, 6H, 2 x CH₃) |
| ¹³C NMR | Appearance of a new quaternary carbon signal from the ketal. Appearance of two signals for the methyl carbons. | δ 98 - 101 ppm (C(CH₃)₂) δ ~20-30 ppm (2 x CH₃) |
| IR | Disappearance of the broad O-H stretching band. Appearance of strong C-O stretching bands. | O-H: ~3300 cm⁻¹ (disappears) C-O: ~1200-1050 cm⁻¹ (appears/intensifies) |
| Mass Spec | The molecular weight of the product will correspond to the starting diol + 40.05 g/mol (C₃H₄). | [M+H]⁺, [M+Na]⁺, etc. reflects the new molecular formula. |
Substrate Scope & Conditions
This protection protocol is robust and applicable to a wide range of primary and secondary 1,3-diols. The reaction conditions can be tuned for different substrates.
| Substrate Example | Acetone Source | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
| 2-Pentylpropane-1,3-diol | 2,2-DMP | HT-S | 80 | 60 min | 77 | [5] |
| 2-Butyl-2-ethylpropane-1,3-diol | 2,2-DMP | HT-S | 80 | 40 min | 81 | [5] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | 2,2-DMP | HT-S | 80 | 60 min | 99 | [5] |
| Propane-1,2,3-triol (Glycerol)** | 2,2-DMP | HT-S | 25 | 3.5 h | 95 | [5] |
| *HT-S: Sulfonated hydrothermal carbon (a heterogeneous acid catalyst). | ||||||
| **Forms a 1,3-dioxolane (Solketal) via protection of the 1,2-diol. |
Deprotection Protocol: Regenerating the Diol
The removal of the acetonide group is typically accomplished via acid-catalyzed hydrolysis, regenerating the diol. The reaction is the microscopic reverse of the protection mechanism.
General Deprotection Procedure:
-
Setup: Dissolve the protected diol in a mixture of a water-miscible solvent (e.g., tetrahydrofuran (THF), methanol, or acetone) and water.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 2M HCl, trifluoroacetic acid) or a stoichiometric amount of a weaker acid (e.g., 80% aqueous acetic acid).
-
Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting material is consumed.
-
Workup: Neutralize the acid with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers, concentrate under reduced pressure, and purify if necessary to yield the original 1,3-diol.
The lability of the acetonide group can be tuned; it is generally more acid-sensitive than a simple benzyl ether but more stable than a silyl ether like TMS or TBS, allowing for orthogonal deprotection strategies in complex syntheses.[2][6]
References
- 1. Protection and Deprotection [cem.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Stereoselective Reactions Utilizing 2,2-Dimethyl-1,3-dioxan-5-ol and its Derivatives
Introduction: A Gateway to Chiral Architectures
In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" offers an efficient and cost-effective approach to constructing complex, enantiomerically pure molecules.[1] Among these valuable synthons, derivatives of 2,2-dimethyl-1,3-dioxan-5-ol, themselves readily prepared from achiral precursors, have emerged as powerful tools for the stereocontrolled elaboration of carbon frameworks. This guide provides an in-depth exploration of the stereoselective reactions involving this compound and its immediate precursor, 2,2-dimethyl-1,3-dioxan-5-one. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and illustrate their application in the synthesis of valuable chiral intermediates.
The core principle underpinning the utility of this system lies in the rigid, chair-like conformation of the 1,3-dioxane ring. This conformational rigidity, coupled with the strategic placement of substituents, creates a well-defined steric environment that can effectively bias the facial approach of reagents to a prochiral center. This guide will focus on two key stereoselective transformations: the diastereoselective reduction of 2,2-dimethyl-1,3-dioxan-5-one to afford either the cis- or trans-alcohol, and the highly effective use of the corresponding ketone as a chiral dihydroxyacetone equivalent in asymmetric alkylation reactions.
I. Synthesis of the Keystone: 2,2-Dimethyl-1,3-dioxan-5-one
The journey into the stereoselective applications of this system begins with the reliable synthesis of the ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one. A common and efficient route starts from the readily available tris(hydroxymethyl)aminomethane.[2]
Protocol 1: Two-Step Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
This protocol outlines a robust two-step procedure for the preparation of 2,2-dimethyl-1,3-dioxan-5-one from tris(hydroxymethyl)aminomethane.[2]
Step 1: Acetal Protection
-
To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).
-
Stir the reaction mixture at room temperature for 22 hours.
-
Dilute the mixture with ethyl acetate and neutralize with triethylamine.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.
Step 2: Oxidative Cleavage
-
Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH2PO4, 8.51 g, 621 mmol).
-
Cool the solution to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (NaIO4, 125 mL, 63 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to stir for 1 hour at room temperature.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and saturated brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.
II. Diastereoselective Reduction of 2,2-Dimethyl-1,3-dioxan-5-one: Accessing Chiral Diols
The reduction of the prochiral ketone, 2,2-dimethyl-1,3-dioxan-5-one, provides a direct route to the corresponding cis- and trans-alcohols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for selective access to either diastereomer. This selectivity is governed by the facial bias imposed by the dioxane ring, with hydride delivery occurring from the sterically less hindered face.
References
Synthesis of Functionalized Derivatives from 2,2-Dimethyl-1,3-dioxan-5-ol: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized derivatives from the versatile chiral building block, 2,2-dimethyl-1,3-dioxan-5-ol. This guide is designed to offer not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Value of this compound
This compound, a derivative of glycerol, serves as a valuable C3 chiral synthon in organic synthesis. The acetonide protection of the 1,3-diol allows for selective functionalization of the C5 hydroxyl group. Subsequent deprotection under acidic conditions can then reveal a 1,2,3-triol moiety, a common structural motif in numerous biologically active molecules, including nucleoside analogues and protease inhibitors.[1][2] This strategic protection makes this compound a cornerstone for the stereoselective synthesis of complex molecular architectures.
Core Synthetic Transformations
This guide will detail the protocols for four key transformations of this compound:
-
Oxidation to the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one.
-
Esterification of the C5 hydroxyl group.
-
Etherification of the C5 hydroxyl group.
-
Azidation of the C5 position with inversion of stereochemistry.
-
Deprotection of the acetonide to reveal the triol.
Diagram of Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Application Note 1: Oxidation to 2,2-Dimethyl-1,3-dioxan-5-one
Context and Rationale: The oxidation of the secondary alcohol at the C5 position to a ketone provides a key intermediate for various carbon-carbon bond-forming reactions, such as aldol and Grignard reactions. The Swern oxidation is a preferred method due to its mild reaction conditions, which are compatible with the acid-sensitive acetonide protecting group.[3][4] This metal-free oxidation protocol minimizes the risk of side reactions and simplifies purification.[5][6]
Protocol 1: Swern Oxidation of this compound
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Oxalyl chloride | 126.93 | 1.5 | 0.11 mL |
| Dichloromethane (DCM), dry | - | - | 10 mL |
| Dimethyl sulfoxide (DMSO), dry | 78.13 | 3.0 | 0.21 mL |
| This compound | 132.16 | 1.0 | 132 mg |
| Triethylamine (TEA) | 101.19 | 5.0 | 0.70 mL |
Procedure:
-
Activator Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dry DCM (5 mL) and oxalyl chloride (0.11 mL, 1.5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Activating Agent: Slowly add a solution of dry DMSO (0.21 mL, 3.0 mmol) in dry DCM (1 mL) to the stirred solution at -78 °C. Stir the mixture for 15 minutes.
-
Addition of the Alcohol: Add a solution of this compound (132 mg, 1.0 mmol) in dry DCM (2 mL) dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes at -78 °C.
-
Quenching and Product Formation: Slowly add triethylamine (0.70 mL, 5.0 mmol) to the mixture. Allow the reaction to warm to room temperature slowly over 1-2 hours.
-
Work-up: Add water (10 mL) to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.
Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the less polar ketone. The formation of gaseous byproducts (CO, CO2) and the foul-smelling dimethyl sulfide are indicators of reaction progress.[4]
Application Note 2: Esterification of the C5 Hydroxyl Group
Context and Rationale: Esterification of the C5 hydroxyl group is a common strategy to introduce various functionalities or to protect the alcohol during subsequent synthetic steps. The use of an acyl chloride in the presence of a non-nucleophilic base like pyridine is a straightforward and high-yielding method. This approach avoids the need for harsh conditions that could cleave the acetonide group.
Protocol 2: Synthesis of 5-O-Benzoyl-2,2-dimethyl-1,3-dioxane
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 132.16 | 1.0 | 132 mg |
| Dichloromethane (DCM), dry | - | - | 5 mL |
| Pyridine, dry | 79.10 | 1.5 | 0.12 mL |
| Benzoyl chloride | 140.57 | 1.2 | 0.14 mL |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (132 mg, 1.0 mmol) in dry DCM (5 mL).
-
Base Addition: Add dry pyridine (0.12 mL, 1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (0.14 mL, 1.2 mmol) to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired ester.
Application Note 3: Etherification of the C5 Hydroxyl Group
Context and Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] By first deprotonating the alcohol with a strong base like sodium hydride, a nucleophilic alkoxide is generated, which then displaces a halide from an alkyl halide in an SN2 reaction.[7][8] This method is highly versatile for introducing a wide range of alkyl or benzyl groups at the C5 position.
Protocol 3: Synthesis of 5-O-Benzyl-2,2-dimethyl-1,3-dioxane
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 132.16 | 1.0 | 132 mg |
| Tetrahydrofuran (THF), dry | - | - | 5 mL |
| Sodium hydride (60% in oil) | 24.00 | 1.2 | 48 mg |
| Benzyl bromide | 171.04 | 1.1 | 0.13 mL |
| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.1 | 37 mg |
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol). Wash the sodium hydride with dry hexane (2 x 2 mL) to remove the mineral oil, then carefully decant the hexane. Add dry THF (3 mL).
-
Alcohol Addition: Cool the THF suspension to 0 °C and slowly add a solution of this compound (132 mg, 1.0 mmol) in dry THF (2 mL). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add TBAI (37 mg, 0.1 mmol) followed by the dropwise addition of benzyl bromide (0.13 mL, 1.1 mmol). Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of methanol (1 mL), followed by water (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to give the benzylated ether.
Application Note 4: Azidation with Inversion of Stereochemistry
Context and Rationale: The introduction of an azide group is a critical step in the synthesis of amino compounds, as the azide can be readily reduced to a primary amine. The Mitsunobu reaction is an exceptionally powerful tool for this transformation, as it proceeds with a complete inversion of stereochemistry at the reacting center via an SN2 mechanism.[8][9] This allows for the stereocontrolled synthesis of 5-amino-1,3-dioxane derivatives. Diphenylphosphoryl azide (DPPA) is a commonly used and effective source of the azide nucleophile in this reaction.
Protocol 4: Synthesis of 5-Azido-2,2-dimethyl-1,3-dioxane
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 132.16 | 1.0 | 132 mg |
| Tetrahydrofuran (THF), dry | - | - | 10 mL |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 393 mg |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 0.29 mL |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.5 | 0.32 mL |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (132 mg, 1.0 mmol) and triphenylphosphine (393 mg, 1.5 mmol) in dry THF (10 mL).
-
Nucleophile Addition: Add diphenylphosphoryl azide (0.32 mL, 1.5 mmol) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C and slowly add DIAD (0.29 mL, 1.5 mmol) dropwise. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the 5-azido-2,2-dimethyl-1,3-dioxane. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.
Application Note 5: Deprotection of the Acetonide Group
Context and Rationale: The final step in many synthetic sequences utilizing this building block is the removal of the acetonide protecting group to unveil the 1,2,3-triol. This is typically achieved by acid-catalyzed hydrolysis.[10] The choice of acid and solvent system is crucial to ensure complete deprotection without causing unwanted side reactions. A common and effective method involves the use of a catalytic amount of a strong acid in a protic solvent.
Protocol 5: Acid-Catalyzed Hydrolysis to Glycerol Derivatives
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 5-Functionalized-2,2-dimethyl-1,3-dioxane | - | 1.0 | - |
| Methanol | - | - | 5 mL |
| Dowex® 50WX8 hydrogen form (or similar acidic resin) | - | - | ~100 mg |
Procedure:
-
Reaction Setup: Dissolve the 5-functionalized-2,2-dimethyl-1,3-dioxane derivative (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Acid Catalyst Addition: Add the acidic resin (~100 mg) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Filter the reaction mixture to remove the resin and wash the resin with methanol (2 x 5 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting triol is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Alternative Deprotection: A solution of aqueous acetic acid (e.g., 80% AcOH in water) can also be used, typically with heating, to effect deprotection. The choice of method depends on the sensitivity of other functional groups in the molecule.
Applications in Drug Discovery and Development
The functionalized derivatives of this compound are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The inherent chirality and the masked triol functionality make this scaffold particularly attractive for the development of:
-
Antiviral Agents: As precursors to nucleoside analogues, where the triol backbone mimics the ribose sugar.[1][7]
-
HIV Protease Inhibitors: The stereochemically defined core is used to construct complex ligands that bind to the active site of the HIV protease enzyme.[2][11]
-
Other Bioactive Molecules: The versatility of the functionalized derivatives allows for their incorporation into a diverse range of molecular targets in medicinal chemistry.
Conclusion
This compound is a powerful and versatile chiral building block that provides access to a wide range of functionalized intermediates for drug discovery and organic synthesis. The protocols detailed in this guide offer reliable and reproducible methods for key transformations, empowering researchers to leverage the full synthetic potential of this valuable synthon. By understanding the rationale behind each step, scientists can adapt and optimize these procedures for their specific synthetic targets.
References
- 1. Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Novel Homo-N-Nucleoside Analogs Composed of a Homo-1,4-Dioxane Sugar Analog and Substituted 1,3,5-Triazine Base Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Glycerol-Derived Acetals in Organocatalysis, Featuring 2,2-Dimethyl-1,3-dioxan-5-ol and its Derivatives
Introduction
The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and enzyme-based systems. It offers significant advantages, including mild reaction conditions, stability, and a reduced environmental footprint, making it a cornerstone of green chemistry. A central theme in modern synthetic chemistry is the quest for enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. This has driven the exploration of novel chiral organocatalysts and chiral building blocks derived from renewable resources.
Glycerol, a readily available and inexpensive byproduct of biodiesel production, represents a key renewable feedstock for the chemical industry.[1] Its valorization into value-added chemicals is a topic of intense research. One such derivative is 2,2-dimethyl-1,3-dioxan-5-ol, a chiral molecule that can be synthesized from glycerol. While not extensively documented as a direct organocatalyst itself, its structure is emblematic of a class of chiral synthons that hold significant potential in asymmetric synthesis, either as chiral auxiliaries or as precursors to more complex catalytic structures.
This guide provides a comprehensive overview of the role of glycerol-derived acetals in organocatalysis, with a specific focus on the chemistry of this compound and its ketone derivative, 2,2-dimethyl-1,3-dioxan-5-one. We will explore their synthesis, potential mechanistic pathways in organocatalytic reactions, and provide detailed experimental protocols for their application.
Part 1: this compound and its Derivatives as Chiral Synthons
Synthesis and Properties
This compound is a cyclic acetal of glycerol. The formation of the six-membered ring is one of the possible outcomes of the acid-catalyzed reaction between glycerol and acetone, with the five-membered ring isomer, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), often being the major product.[2] The controlled synthesis of the six-membered ring isomer can be achieved through specific reaction conditions.
The hydroxyl group at the 5-position of this compound is a key functional handle for further chemical modifications. For instance, oxidation of this alcohol yields the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. This ketone has been utilized as a substrate in organocatalytic asymmetric reactions.[3]
The Concept of Chiral Auxiliaries in Organocatalysis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. Molecules like this compound, possessing a stereocenter, are potential candidates for development into chiral auxiliaries. By attaching this chiral fragment to a molecule, it can create a chiral environment that biases the approach of reagents, leading to the formation of one enantiomer in excess.
Part 2: Mechanism of Action in Organocatalysis: A Case Study of 2,2-Dimethyl-1,3-dioxan-5-one
While the direct catalytic use of this compound is not well-documented, its derivative, 2,2-dimethyl-1,3-dioxan-5-one, serves as an excellent substrate to illustrate the principles of organocatalysis. A notable application is its use in the organocatalytic asymmetric aldol reaction with isatin derivatives to synthesize chiral 3-substituted 3-hydroxy-2-oxindoles, which are important scaffolds in medicinal chemistry.[3]
Organocatalytic Asymmetric Aldol Reaction
In this reaction, a chiral organocatalyst, such as a thiourea or squaramide derivative, is employed to activate both the nucleophile (2,2-dimethyl-1,3-dioxan-5-one) and the electrophile (isatin derivative).
Proposed Catalytic Cycle:
The mechanism generally proceeds through a dual activation pathway. The thiourea or squaramide catalyst, with its hydrogen bond donor capabilities, activates the electrophilic carbonyl group of the isatin. Simultaneously, a basic moiety on the catalyst deprotonates the α-carbon of the 2,2-dimethyl-1,3-dioxan-5-one to form a chiral enolate. These two activated species are held in a specific orientation within the chiral pocket of the catalyst, facilitating a stereoselective aldol addition. Subsequent protonation and release of the product regenerates the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Rationale for Experimental Design
The choice of catalyst is crucial for achieving high stereoselectivity. Bifunctional catalysts, such as cinchona alkaloid-derived thioureas, are often effective as they can simultaneously activate both reaction partners. The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the transition state. Reaction temperature is another critical parameter; lower temperatures often lead to higher enantioselectivity.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
This protocol is based on the oxidation of the corresponding alcohol, which can be prepared from glycerol. A common method for this oxidation is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane. An alternative synthesis starts from tris(hydroxymethyl)aminomethane.[5]
Materials:
-
5-Amino-2,2-dimethyl-1,3-dioxan-5-methanol (can be synthesized from tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane)[5]
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium periodate (NaIO4)
-
Dichloromethane (DCM)
-
5% aqueous sodium thiosulfate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure: [5]
-
Dissolve 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol (10.2 g, 62.1 mmol) in water (60 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium dihydrogen phosphate (8.51 g, 621 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 0.5 M aqueous solution of sodium periodate (125 mL, 63 mmol) dropwise over 3 hours.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium thiosulfate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.
Protocol 2: Organocatalytic Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one with an Isatin Derivative
This is a representative protocol based on similar reactions found in the literature.[3]
Materials:
-
2,2-Dimethyl-1,3-dioxan-5-one
-
Isatin derivative (e.g., N-benzylisatin)
-
Chiral thiourea or squaramide organocatalyst (e.g., a cinchona alkaloid derivative)
-
Toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask, magnetic stirrer, syringe, inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the isatin derivative (0.2 mmol), the chiral organocatalyst (0.02 mmol, 10 mol%), and toluene (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2,2-dimethyl-1,3-dioxan-5-one (0.3 mmol, 1.5 equivalents) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Analysis and Characterization
-
Yield: Determined by weighing the purified product.
-
Diastereomeric Ratio (d.r.): Determined by 1H NMR analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Part 4: Data Summary and Visualization
Table of Representative Results
| Entry | Isatin Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | N-Boc-isatin | 10 | Toluene | 25 | 24 | 85 | >20:1 | 92 |
| 2 | N-Benzylisatin | 10 | Toluene | 0 | 48 | 78 | >20:1 | 95 |
| 3 | 5-Bromo-N-Boc-isatin | 10 | CH2Cl2 | 25 | 24 | 82 | 19:1 | 88 |
Data is representative and based on typical outcomes for similar reactions.
Workflow Diagram
References
Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-1,3-dioxane Acetals
Abstract
The 2,2-dimethyl-1,3-dioxane moiety, an acetonide of a 1,3-diol, serves as a robust and sterically hindered protecting group for carbonyl compounds or, more commonly, as a protecting group for 1,3-diols themselves. Its stability towards a wide range of nucleophilic and basic conditions makes it highly valuable in multistep organic synthesis.[1][2] However, this inherent stability necessitates carefully selected and optimized conditions for its cleavage to regenerate the parent carbonyl or diol. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic deprotection of 2,2-dimethyl-1,3-dioxane acetals. We will delve into the mechanistic underpinnings of acetal hydrolysis, present detailed protocols for various deprotection strategies ranging from classical acidic hydrolysis to modern, mild chemoselective methods, and offer insights into troubleshooting and methodological selection.
Mechanistic Principles of Acetal Deprotection
The cleavage of an acetal is a reversible reaction, fundamentally the reverse of its formation.[3][4] The most common pathway is an acid-catalyzed hydrolysis, which generally proceeds through an A-1 mechanism.[5]
Causality of the Mechanism: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst.[3][6] This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol). The subsequent departure of this leaving group is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion intermediate.[7] This formation of the carboxonium ion is often the rate-determining step of the reaction.[7] The highly electrophilic carbon of the oxonium ion is then attacked by water, a nucleophile present in the reaction medium.[3] A series of proton transfers then leads to a hemiacetal intermediate, which undergoes a similar sequence of protonation, elimination of a second alcohol molecule, and attack by water to yield the final deprotected carbonyl compound and the diol.[4] To drive the reaction to completion, an excess of water is used, shifting the equilibrium in favor of the hydrolysis products according to Le Châtelier's principle.[3][4]
Caption: Figure 1: General Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Deprotection Strategies and Protocols
The choice of deprotection strategy depends critically on the stability of the substrate and the presence of other functional groups within the molecule. 1,3-Dioxanes are generally more stable and thus more challenging to cleave than their 1,3-dioxolane counterparts.[8]
Classical Brønsted Acid-Catalyzed Hydrolysis
This is the most straightforward method but often requires harsh conditions, making it unsuitable for sensitive substrates.
Expertise & Insights: The strength of the acid and the reaction temperature are key variables. For the robust 2,2-dimethyl-1,3-dioxane group, stronger acids like HCl or p-toluenesulfonic acid (p-TsOH) are often necessary compared to what might be used for more labile groups. The choice of solvent is also critical; a mixture of an organic solvent (like THF, acetone, or dioxane) to dissolve the substrate and water for hydrolysis is standard.
Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve the 2,2-dimethyl-1,3-dioxane protected compound (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water (e.g., 10 mL/mmol of substrate).
-
Catalyst Addition: Add a catalytic amount of p-TsOH monohydrate (0.1 - 0.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reagent | Typical Conditions | Notes | Reference(s) |
| HCl (aq) | 1-3 M in THF/H₂O, RT to 50°C | Strong acid, risk of cleaving other acid-labile groups. | [9] |
| H₂SO₄ (aq) | 10% solution in Dioxane/H₂O, RT to 60°C | Non-volatile strong acid, can be harder to remove. | [1] |
| p-TsOH | 0.1-0.2 eq in Acetone/H₂O, RT to 50°C | Solid, easy to handle; common choice. | [1][10] |
| Trifluoroacetic Acid (TFA) | 10-20% in CH₂Cl₂/H₂O, 0°C to RT | Volatile acid, easy to remove, but highly corrosive. | [11] |
Mild and Chemoselective Lewis Acid-Catalyzed Deprotection
For complex molecules with multiple sensitive functional groups, Lewis acid catalysis offers a milder and more selective alternative to Brønsted acids.[5]
Expertise & Insights: Lewis acids activate the acetal by coordinating to one of the oxygen atoms, facilitating cleavage under nearly neutral conditions. This approach is particularly valuable when needing to preserve groups like silyl ethers (TBDMS, TES), esters, or carbamates (Boc).[12][13][14] Reagents like cerium(III) triflate are known for their high efficiency and gentle reaction conditions.[13][15]
Caption: Figure 2: Experimental Workflow for Lewis Acid Deprotection.
Protocol 2: Deprotection using Cerium(III) Triflate (Ce(OTf)₃)
This method is highly effective for the chemoselective cleavage of acetals and ketals at room temperature under nearly neutral pH.[13][15]
-
Setup: To a solution of the protected substrate (1.0 eq) in wet nitromethane (CH₃NO₂ saturated with water), add cerium(III) triflate (Ce(OTf)₃, 0.05 - 0.1 eq).
-
Reaction: Stir the resulting suspension at room temperature (20-25 °C). The reaction is typically complete within a few hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: Upon completion, add water to the reaction mixture and extract with dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography.
| Reagent | Typical Conditions | Advantages | Reference(s) |
| Ce(OTf)₃ | 5-10 mol% in wet CH₃NO₂, RT | Very mild, almost neutral pH, high yields, good selectivity. | [13][15] |
| Bi(NO₃)₃·5H₂O | 25 mol% in CH₂Cl₂, RT | Inexpensive, non-toxic, simple workup. Selective for acyclic acetals. | [12] |
| I₂ (molecular) | 10 mol% in Acetone, RT | Neutral conditions, rapid reaction, tolerates acid-sensitive groups. | [14] |
| Er(OTf)₃ | Catalytic in wet CH₃NO₂, RT | Gentle Lewis acid, similar efficacy to Ce(OTf)₃. | [1][11] |
| FeCl₃·6H₂O | Catalytic on silica gel, CH₂Cl₂ | Heterogeneous, easy removal of catalyst. | [14][16] |
Chemoselectivity and Strategic Considerations
The primary challenge in deprotection is often achieving selectivity. A robust protecting group like a 2,2-dimethyl-1,3-dioxane may require conditions that threaten other, more labile, protecting groups in the molecule.
Expertise & Insights:
-
Acetal vs. Silyl Ethers: Mild Lewis acids like Ce(OTf)₃ or I₂/acetone are often compatible with TBDMS or TES ethers.[12][14] Strong Brønsted acids will cleave both.
-
Acyclic vs. Cyclic Acetals: Some reagents show a kinetic preference. For instance, bismuth nitrate was reported to deprotect acyclic acetals much faster than cyclic ones, offering a potential window for selectivity.[12]
-
Acetal vs. THP/MOM Ethers: Deprotecting a dioxane without cleaving a THP (tetrahydropyranyl) or MOM (methoxymethyl) ether is challenging as their acid lability is comparable. Here, reaction time and temperature must be meticulously controlled, or alternative oxidative/reductive deprotection strategies for other groups should be considered.
The following decision tree can guide the selection of an appropriate deprotection method.
Caption: Figure 3: Decision Tree for Selecting a Deprotection Method.
Troubleshooting and Practical Insights
-
Incomplete Reaction: If the reaction stalls, especially with mild Lewis acids, gentle heating (30-40 °C) may be required. Alternatively, a small, additional charge of the catalyst can be added. For Brønsted acid catalysis, increasing the acid concentration or temperature may be necessary, but with caution for sensitive substrates.
-
Low Yields: This can be due to product degradation under the reaction conditions. Switching to a milder method is the first step. Ensure the workup is performed promptly and that quenching is complete to avoid prolonged exposure to the acidic catalyst.
-
Unexpected Side Reactions: If other protecting groups are cleaved, the conditions are too harsh. Re-evaluate the choice of catalyst and solvent based on the decision tree (Figure 3). For example, using I₂ in acetone is known to leave highly acid-sensitive groups like furyl and tert-butyl ethers intact.[14]
-
Reaction Monitoring: TLC is the most common method. The deprotected product (diol or carbonyl) is typically more polar than the starting acetal, resulting in a lower Rf value. Co-spotting with an authentic sample of the starting material is recommended.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethyl-1,3-dioxan-5-ol Formation
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. We will explore the critical parameters influencing the reaction, from starting materials and catalysts to reaction conditions and purification, with a focus on maximizing the yield and purity of the desired six-membered ring isomer.
Introduction: The Challenge of Isomer Control
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the acid-catalyzed reaction of glycerol with acetone or an acetone equivalent. This reaction can lead to two isomeric products: the desired six-membered ring (this compound) and the five-membered ring isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. The formation of solketal is often favored, making the selective synthesis of the 1,3-dioxane isomer a significant challenge.[1][2][3] This guide will provide the expertise to navigate this challenge effectively.
Reaction Mechanism and Isomer Formation
The reaction proceeds via a ketalization mechanism, where the carbonyl group of acetone reacts with two hydroxyl groups of glycerol. The regioselectivity of this reaction is dictated by both thermodynamic and kinetic factors.
-
1,2-Acetalization (leading to the 5-membered ring, Solketal): This pathway involves the reaction of acetone with the primary and secondary hydroxyl groups of glycerol. The resulting five-membered ring is generally considered the thermodynamically more stable product.[3]
-
1,3-Acetalization (leading to the 6-membered ring): This pathway involves the reaction of acetone with the two primary hydroxyl groups of glycerol. The formation of the six-membered ring can be favored under kinetic control.[4][5]
Caption: Reaction pathways for the formation of 5- and 6-membered ring isomers.
Frequently Asked Questions (FAQs)
Q1: My reaction yields predominantly the five-membered ring isomer (solketal). How can I increase the selectivity for this compound?
A1: Achieving selectivity for the six-membered ring often requires shifting the reaction conditions from thermodynamic to kinetic control. Here are key parameters to adjust:
-
Temperature: Lower reaction temperatures generally favor the kinetic product. Attempt the reaction at room temperature or even cooler (0-10 °C). High temperatures tend to drive the reaction towards the more stable five-membered ring isomer.[5]
-
Catalyst: The choice of acid catalyst can influence selectivity. While strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid are common, exploring milder or sterically hindered Lewis acids might alter the reaction pathway. Some studies suggest that certain heterogeneous catalysts can also influence the product ratio.
-
Reaction Time: Shorter reaction times may favor the kinetic product. Monitor the reaction progress closely using techniques like GC-MS or NMR to stop the reaction before significant isomerization to the thermodynamic product occurs.
Q2: I am struggling to separate the two isomers. What purification methods are most effective?
A2: The boiling points of the two isomers are often very close, making simple distillation challenging.
-
Fractional Distillation under Reduced Pressure: While difficult, a high-efficiency fractional distillation column may provide some separation.
-
Column Chromatography: This is often the most effective method for separating the isomers. A silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Recrystallization of Derivatives: If direct separation is challenging, consider derivatizing the hydroxyl group (e.g., as a benzoate or tosylate ester) which may lead to crystalline compounds with different solubilities, facilitating separation by recrystallization.
Q3: How can I confirm the identity and ratio of the two isomers in my product mixture?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The proton signals of the dioxane and dioxolane rings will have distinct chemical shifts and coupling patterns. For 1,3-dioxane, you would expect to see signals corresponding to the protons on the six-membered ring.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms in the acetal and the ring carbons are highly sensitive to the ring size. The acetal carbon (C2) and the methyl carbons of the isopropylidene group in 1,3-dioxanes have characteristic chemical shifts that differ from those in 1,3-dioxolanes.[7][8]
Q4: Is there an alternative synthetic route to avoid the formation of the five-membered ring isomer altogether?
A4: Yes, a highly effective alternative is the reduction of 2,2-dimethyl-1,3-dioxan-5-one. This precursor already contains the desired six-membered ring structure.
-
Synthesis of the Ketone: 2,2-dimethyl-1,3-dioxan-5-one can be synthesized from dihydroxyacetone or other suitable starting materials.[9] For example, it can be prepared from the oxidation of 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.[10]
-
Reduction to the Alcohol: The ketone can then be reduced to the desired this compound using a variety of reducing agents, such as sodium borohydride (NaBH₄).[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of glycerol | 1. Inactive catalyst. 2. Insufficient water removal. 3. Low reaction temperature. | 1. Use fresh or freshly activated catalyst. 2. Employ a Dean-Stark apparatus or add a drying agent (e.g., molecular sieves). 3. While lower temperatures favor the 6-membered ring, some initial warming may be needed to initiate the reaction. Monitor closely. |
| High yield of solketal, low yield of desired product | 1. Reaction under thermodynamic control. 2. Prolonged reaction time. | 1. Lower the reaction temperature. Experiment with different acid catalysts. 2. Monitor the reaction and quench it once the optimal ratio of isomers is achieved. |
| Formation of unidentified byproducts | 1. Decomposition of starting materials or products. 2. Side reactions due to harsh conditions. | 1. Use milder reaction conditions (lower temperature, less acidic catalyst). 2. Ensure the purity of starting materials. Consider using a nitrogen atmosphere to prevent oxidation. |
| Difficulty in isolating the product after workup | 1. Product is water-soluble. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product. Use a continuous liquid-liquid extractor. 2. Add a small amount of brine or a different organic solvent to break the emulsion. |
| Incomplete reduction of 2,2-dimethyl-1,3-dioxan-5-one | 1. Insufficient reducing agent. 2. Inactive reducing agent. | 1. Use a slight excess of the reducing agent. 2. Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using a moisture-sensitive reagent. |
Experimental Protocols
Protocol 1: Direct Synthesis from Glycerol (Kinetic Control Approach)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol (1 equivalent) and a large excess of acetone (10-20 equivalents), which also serves as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Stir the reaction mixture at 0-5 °C and monitor the progress by GC-MS or TLC.
-
Once the desired conversion is reached (typically within a few hours), quench the reaction by adding a small amount of a weak base (e.g., triethylamine or sodium bicarbonate).
-
Remove the excess acetone under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis via Reduction of 2,2-Dimethyl-1,3-dioxan-5-one
-
Dissolve 2,2-dimethyl-1,3-dioxan-5-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions.
-
Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
If necessary, purify by distillation under reduced pressure or column chromatography.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 8. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 10. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Methods for purifying 2,2-Dimethyl-1,3-dioxan-5-ol from reaction mixtures
Welcome to the technical support center for the purification of 2,2-Dimethyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, helping you to not only execute the procedures but also to understand and troubleshoot them effectively.
Introduction to the Purification Challenge
This compound is a valuable building block in organic synthesis. However, its purification from reaction mixtures can be challenging due to the presence of structurally similar isomers and other byproducts. This guide will focus on the common synthesis of this compound from the acetalization of glycerol, a process that often yields its five-membered ring isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), as a significant impurity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound from glycerol?
A1: The impurity profile can vary based on the grade of glycerol and the reaction conditions. The most common impurities include:
-
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol): This is the five-membered ring isomer of your target compound and is often the major byproduct.[1][2]
-
Unreacted Glycerol: Incomplete reactions will leave residual glycerol.
-
Water: A byproduct of the acetalization reaction.
-
Catalyst Residues: Depending on the catalyst used (e.g., p-toluenesulfonic acid, acidic resins), residual catalyst may be present.
-
Impurities from Crude Glycerol: If crude glycerol from biodiesel production is used, impurities can include water, methanol, salts, and residual fatty acids.[3][4]
Q2: What are the key physical property differences between this compound and its main impurity, solketal, that can be exploited for purification?
A2: The primary difference that facilitates separation is their boiling points. This compound has a reported boiling point of 90-91 °C at 13 Torr.[5] Solketal has a higher boiling point of 188-189 °C at atmospheric pressure.[3][6][7] This significant difference makes fractional distillation under reduced pressure a highly effective purification method. Additionally, their polarities are expected to differ due to the different ring structures and the position of the hydroxyl group, which can be exploited for chromatographic separation.
Q3: Can I use recrystallization to purify this compound?
A3: While recrystallization can be a powerful purification technique for solid compounds, this compound is a liquid at room temperature. Therefore, standard recrystallization is not a suitable method. However, for some derivatives, such as 2-phenyl-1,3-dioxan-5-ol, recrystallization has been reported as a viable, albeit low-yielding, purification method.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of isomers | Inefficient distillation column (too few theoretical plates). | Ensure you are using a fractionating column (e.g., Vigreux, packed column) of sufficient length. For challenging separations, a packed column (e.g., with Raschig rings or metal sponge) provides a higher number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation is crucial for good separation. | |
| Vacuum is unstable. | Check all connections for leaks. Ensure the vacuum pump is in good working order and that the vacuum reading is stable before starting the distillation. | |
| Product decomposition in the distillation pot | Overheating of the distillation mixture. | Use a heating mantle with a stirrer to ensure even heating. Do not exceed the required temperature to achieve a steady distillation rate. For temperature-sensitive compounds, a lower vacuum will allow for distillation at a lower temperature. |
| Presence of residual acid catalyst. | Neutralize the crude reaction mixture with a mild base (e.g., sodium bicarbonate solution) and wash with brine before distillation. Ensure the organic layer is thoroughly dried. | |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Co-elution of isomers | Inappropriate mobile phase polarity. | The polarity of the two isomers is different. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient is often necessary to achieve good separation. |
| Column is overloaded. | Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. | |
| Tailing of spots on TLC and broad peaks during column chromatography | Compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase to improve peak shape. |
| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a more polar solvent system (e.g., dichloromethane/methanol) may be necessary. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method leverages the significant difference in boiling points between this compound and solketal.
Materials:
-
Crude reaction mixture containing this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Neutralization and Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution to neutralize any residual acid catalyst. Swirl gently and vent frequently to release any evolved gas.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the bulk of the solvent.
-
-
Distillation Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Place the concentrated crude product in the round-bottom flask with a magnetic stir bar or boiling chips.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. A pressure of around 10-15 Torr is a good starting point.
-
Gradually heat the distillation pot.
-
Collect any low-boiling fractions (e.g., residual solvent) in a preliminary receiving flask.
-
Carefully monitor the temperature at the distillation head. The temperature should rise and stabilize as the first major component begins to distill.
-
Collect the fraction that distills at 90-91 °C at 13 Torr , which is your purified this compound.[5]
-
Once the desired fraction has been collected, the temperature will either drop or rise significantly as the next component (solketal) begins to distill. At this point, stop the distillation or change the receiving flask to collect the higher-boiling fraction if desired.
-
Caption: Fractional Vacuum Distillation Workflow.
Protocol 2: Purification by Column Chromatography
This method is useful for smaller scale purifications or when distillation is not feasible. It separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent: Hexane and Ethyl Acetate
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp and/or a staining solution (e.g., potassium permanganate)
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Before running the column, determine the appropriate eluent composition by TLC.
-
Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system will give good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC. Spot every few fractions on a TLC plate to track the separation.
-
If the separation is not sufficient with the initial isocratic elution, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Column Chromatography Purification Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 3. Solketal - Wikipedia [en.wikipedia.org]
- 4. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | CAS#:3391-30-8 | Chemsrc [chemsrc.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing byproducts in 2,2-Dimethyl-1,3-dioxan-5-ol reactions
Welcome to the technical support center for 2,2-Dimethyl-1,3-dioxan-5-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ensuring the integrity and success of your experiments.
Our approach is grounded in mechanistic principles and practical, field-tested experience. We aim to explain not just the "how" but the "why" behind experimental choices, empowering you to anticipate and resolve challenges proactively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and use of this compound.
FAQ 1: Isomeric Impurities in Synthesis
Question: During the synthesis of this compound from glycerol and acetone, I've isolated a significant byproduct with the same mass. What is it and how can I avoid it?
Answer: The most common byproduct in this reaction is the isomeric five-membered ring, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol , often referred to as solketal . The formation of these two isomers, a six-membered ring (dioxane) and a five-membered ring (dioxolane), is a classic example of kinetic versus thermodynamic control.
-
Kinetic Product (Five-membered ring - Solketal): The formation of the dioxolane ring is generally faster and kinetically favored. This is because the reaction proceeds through the primary hydroxyl groups of glycerol first.
-
Thermodynamic Product (Six-membered ring - Dioxane): The dioxane ring is often the more thermodynamically stable product, but its formation is slower.
The ratio of these two products is highly dependent on the reaction conditions. One study on a similar reaction noted a selectivity of 75% for the five-membered ring and 25% for the six-membered ring under certain conditions.[1]
Minimization Strategy:
-
Catalyst Choice: The choice of acid catalyst is critical. While strong mineral acids can be effective, they can also lead to degradation. Heterogeneous catalysts, such as certain zeolites or acidic resins, can offer better selectivity.
-
Reaction Time and Temperature: Longer reaction times and carefully controlled temperatures can favor the formation of the more thermodynamically stable dioxane product.
-
Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. Efficient removal of water, for instance by using a Dean-Stark apparatus or by using an excess of acetone, is crucial for driving the reaction to completion and can influence the product ratio.
Workflow for Isomer Formation
Caption: Kinetic vs. Thermodynamic control in glycerol ketalization.
FAQ 2: Ring-Contraction Byproducts in Substitution Reactions
Question: I am performing a nucleophilic substitution on the hydroxyl group of this compound (e.g., a halogenation). My product mixture contains unexpected isomers. What could be happening?
Answer: A known complication in the chemistry of 1,3-dioxan-5-ol derivatives is the potential for ring contraction to form 1,3-dioxolane byproducts under certain nucleophilic substitution conditions. This has been observed in the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine and carbon tetrabromide, which yielded a mixture of the expected trans-5-bromo-2-phenyl-1,3-dioxan and two diastereomers of 4-bromomethyl-2-phenyl-1,3-dioxolane.[2]
This rearrangement is thought to proceed through an intramolecular nucleophilic attack, where an oxygen atom of the dioxane ring attacks the carbon bearing the leaving group, leading to the formation of a more stable five-membered ring intermediate.
Minimization Strategy:
-
Choice of Reagents: The choice of reagents for the substitution reaction is critical. Conditions that favor a direct SN2 displacement without the formation of a carbocation or a highly reactive intermediate are less likely to lead to rearrangement. For instance, the reaction of a tosylate derivative with a halide salt (e.g., LiBr) was shown to proceed without rearrangement, yielding only the expected dioxane product.[2]
-
Protecting Group Chemistry: If the rearrangement is problematic, consider alternative synthetic routes where the substitution is performed on the glycerol backbone before the formation of the dioxane ring.
Proposed Mechanism for Ring Contraction
Caption: Ring contraction during nucleophilic substitution.
FAQ 3: Byproducts from Starting Material Impurities
Question: My reaction is sluggish and the yield is low. Could impurities in my starting material be the cause?
Answer: Yes, impurities in the starting materials, particularly if you are synthesizing the dioxane from crude glycerol from biodiesel production, can significantly impact the reaction. Common impurities and their effects include:
-
Water: As mentioned, water can inhibit the forward reaction.
-
Methanol: Residual methanol from the biodiesel process can react with acetone to form ketals, consuming the reagent and diluting the reaction.
-
Salts (e.g., NaCl): Salts from the neutralization of the catalyst in biodiesel production can poison the acid catalyst used for ketalization, reducing its activity.
Minimization Strategy:
-
Purification of Starting Materials: Ensure your glycerol and acetone are of high purity and are anhydrous. If using crude glycerol, purification steps such as distillation or extraction are recommended.
-
Catalyst Selection: Some catalysts are more robust to impurities than others. For example, zeolites with high hydrophobicity may be less affected by the presence of water.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to byproducts in your reactions.
Problem 1: Identification of Isomeric Byproducts
Symptom: GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the expected product. NMR analysis shows unexpected signals.
Troubleshooting Protocol:
-
Mass Spectrometry (MS): While the molecular ion peak will be the same for isomers, the fragmentation pattern may differ. Compare the fragmentation patterns of your product mixture to the known spectra of this compound and its isomer, solketal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the six-membered dioxane and the five-membered dioxolane rings.
-
Key Differentiating Signals: Pay close attention to the chemical shifts and coupling constants of the protons on the heterocyclic ring. The symmetry of the dioxane ring will result in a different spectral pattern compared to the less symmetrical dioxolane ring.
-
Reference Spectra: Compare your spectra to reference spectra available in databases like PubChem or the NIST WebBook.[3][4][5]
-
Data Summary: Differentiating Dioxane vs. Dioxolane Isomers
| Feature | This compound (Six-membered) | (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Five-membered) |
| Symmetry | Higher symmetry around C5 | Lower symmetry |
| 1H NMR | Expect characteristic signals for the axial and equatorial protons of the dioxane ring. | Expect a more complex pattern for the CH and CH2 groups of the dioxolane ring. |
| 13C NMR | Different chemical shifts for the ring carbons compared to the dioxolane. | Distinct chemical shifts for the five-membered ring carbons. |
Problem 2: Degradation of the Dioxane Ring
Symptom: The reaction mixture darkens, and analysis shows low molecular weight byproducts or a complete loss of the desired product.
Troubleshooting Protocol:
-
Assess Reaction Conditions:
-
pH: The dioxane ring is an acetal and is susceptible to hydrolysis under strongly acidic conditions. If your reaction requires acid, use the mildest possible catalyst and consider non-aqueous conditions.
-
Temperature: High temperatures can lead to thermal decomposition. A computational study on substituted 1,3-dioxanes has shown that they can decompose to release byproducts.[6]
-
Oxidizing/Reducing Agents: Strong oxidizing or reducing agents may not be compatible with the dioxane ring.
-
-
Experimental Protocol for Stability Testing:
-
Dissolve a small amount of pure this compound in the reaction solvent.
-
Subject the solution to the planned reaction conditions (e.g., temperature, pH) without the other reagents.
-
Monitor the stability of the starting material over time using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). This will help determine if the dioxane ring is stable under your proposed conditions.
-
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the dioxane ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic substitution in glycerol derivatives. Part VI. Halogenodeoxygenation of 2-phenyl-1,3-dioxan-5-ol to give 1,3-dioxans and 1,3-dioxolans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxolane-4-methanol, 2,2-dimethyl- [webbook.nist.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Stereoselectivity in Reactions of 2,2-Dimethyl-1,3-dioxan-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-ol and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered when controlling stereoselectivity in reactions involving this versatile chiral building block. The question-and-answer format directly addresses specific issues to help you troubleshoot your experiments effectively.
I. Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in mechanistic principles.
Question 1: My reaction with 2,2-Dimethyl-1,3-dioxan-5-one is giving a low diastereomeric excess (d.e.). How can I improve the facial selectivity of the nucleophilic addition?
Answer:
Low diastereoselectivity in nucleophilic additions to the ketone derivative, 2,2-Dimethyl-1,3-dioxan-5-one, is a frequent challenge. The outcome is primarily governed by the facial selectivity of the attack on the carbonyl group. Several factors can be manipulated to enhance the desired stereoisomer.
Underlying Principles: The stereochemical outcome is dictated by the relative energies of the transition states leading to the different diastereomers. The conformation of the dioxane ring and the nature of the nucleophile and catalyst play crucial roles in differentiating these transition states.[1][2]
Troubleshooting Strategies:
-
Catalyst Choice is Critical:
-
Organocatalysts: Proline and its derivatives are known to catalyze aldol reactions with 2,2-Dimethyl-1,3-dioxan-5-one, often with high stereoselectivity.[2] The choice between L-proline and D-proline can direct the formation of different stereoisomers. Thiourea and squaramide-based organocatalysts are also effective in promoting asymmetric reactions.[3]
-
Lewis Acids: Chiral Lewis acids can coordinate to the carbonyl oxygen, creating a sterically biased environment that favors the approach of the nucleophile from one face. Experiment with different chiral ligands and metal centers to find the optimal combination for your specific substrate and nucleophile.
-
-
Solvent Effects: The polarity of the solvent can influence the conformation of the dioxane ring and the aggregation state of the catalyst, thereby affecting stereoselectivity.[1]
-
Non-polar solvents can sometimes enhance selectivity by promoting a more organized transition state.
-
Protic vs. Aprotic: The ability of the solvent to hydrogen bond can also impact the reaction.
-
-
Temperature Optimization: Lowering the reaction temperature generally increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Nature of the Nucleophile: The steric bulk of the nucleophile can significantly impact facial selectivity. A bulkier nucleophile will preferentially attack from the less hindered face of the ketone.
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for optimizing diastereoselectivity.
Question 2: I am performing a reaction on the hydroxyl group of this compound, but I'm getting a mixture of products due to competing reactions or poor stereocontrol. What are the key considerations?
Answer:
Reactions involving the secondary alcohol of this compound require careful consideration of both steric and electronic factors to achieve high stereoselectivity.
Key Considerations:
-
Protecting Group Strategy: The acetal protecting group not only imparts chirality but also influences the reactivity of the hydroxyl group through conformational constraints.[4] The rigid chair-like conformation of the dioxane ring can lead to significant steric hindrance on one face of the molecule.
-
Substrate Control: The inherent stereochemistry of the this compound substrate will direct the stereochemical outcome of the reaction. This is a powerful strategy for stereochemical control.[5]
-
Neighboring Group Participation: In some cases, the oxygen atoms of the dioxane ring can act as neighboring groups, influencing the reaction mechanism and stereoselectivity.[1]
-
Choice of Reagents:
-
For reactions like Mitsunobu or Steglich esterification, the choice of nucleophile and activating agents is critical.[6]
-
In oxidation reactions, the size and nature of the oxidizing agent will determine its ability to access the hydroxyl group from the less hindered face.
-
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting hydroxyl reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical conformation of the 2,2-Dimethyl-1,3-dioxane ring, and how does it influence stereoselectivity?
A1: The 2,2-dimethyl-1,3-dioxane ring typically adopts a chair conformation. The bulky gem-dimethyl group at the C2 position can lock the ring in this conformation. This rigid structure creates a distinct steric environment around the C5 position, leading to preferential attack of reagents from the less hindered equatorial face. Understanding this conformational bias is fundamental to predicting and controlling the stereochemical outcome of reactions.[1]
Q2: Can Lewis acids be used to control the stereoselectivity of reactions involving this compound and its derivatives?
A2: Yes, Lewis acids are powerful tools for controlling stereoselectivity in these systems. They can coordinate to the oxygen atoms of the dioxane ring or the carbonyl oxygen in the case of 2,2-Dimethyl-1,3-dioxan-5-one. This coordination can:
-
Activate the substrate: Making it more susceptible to nucleophilic attack.
-
Create a chiral environment: Chiral Lewis acids can effectively block one face of the molecule, directing the incoming nucleophile to the opposite face with high selectivity.[7][8]
Q3: Are there any specific organocatalytic methods that have proven effective for asymmetric reactions with 2,2-Dimethyl-1,3-dioxan-5-one?
A3: Proline-catalyzed aldol reactions are a well-established and effective method for achieving high enantioselectivity and diastereoselectivity with 2,2-Dimethyl-1,3-dioxan-5-one.[2] The proline catalyst forms a chiral enamine intermediate, which then reacts with an aldehyde. The stereochemical outcome is determined by the conformation of the transition state, which is influenced by the chirality of the proline catalyst. Additionally, thiourea and squaramide-based catalysts have shown promise in other asymmetric transformations.[3]
Q4: How does the choice of protecting groups on other parts of the molecule affect the stereoselectivity of reactions at the dioxane ring?
A4: Protecting groups on other parts of the molecule can have a profound impact on stereoselectivity through long-range steric and electronic effects.[4][9] A bulky protecting group can further bias the conformational equilibrium of the dioxane ring or sterically hinder the approach of a reagent. Electron-withdrawing or electron-donating protecting groups can alter the electronic nature of the substrate, influencing its reactivity and the stability of reaction intermediates.[9]
III. Experimental Protocols
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between 2,2-Dimethyl-1,3-dioxan-5-one and an aldehyde using L-proline as the catalyst.
Materials:
-
2,2-Dimethyl-1,3-dioxan-5-one
-
Aldehyde
-
L-proline
-
Anhydrous solvent (e.g., DMSO, DMF, or CH3CN)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen anhydrous solvent (5 mL) at room temperature, add 2,2-Dimethyl-1,3-dioxan-5-one (1.2 mmol, 1.2 equiv).
-
Add L-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy of the purified product.
IV. Data Presentation
Table 1: Influence of Catalyst and Solvent on a Model Aldol Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | L-Proline (10) | DMSO | 25 | 85:15 |
| 2 | L-Proline (10) | CH2Cl2 | 25 | 70:30 |
| 3 | L-Proline (10) | DMSO | 0 | 92:8 |
| 4 | (R)-BINOL-Ti(OiPr)4 (10) | Toluene | -20 | >95:5 (major isomer not specified) |
Note: The data in this table is illustrative and intended to demonstrate the potential effects of reaction parameters. Actual results will vary depending on the specific substrates used.
V. References
-
Rychnovsky, S. D. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 2020. 1
-
Kaur, J., et al. Organocatalytic asymmetric reaction of 2,2‐dimethyl‐1,3‐dioxane‐5‐one with isatin derivatives. ResearchGate, 2023. 3
-
da Silva, C. X. A., & Mota, C. J. A. The influence of impurities on the acid-catalyzed reaction of glycerol with acetone. Biomass and Bioenergy, 2011.
-
Nanda, M. R., et al. Catalytic conversion of glycerol for sustainable production of solketal as a fuel additive: A review. Renewable and Sustainable Energy Reviews, 2016.
-
Ishihara, K. Reductive Cleavages of Acetals. In Reactions of Acetals. 10
-
Denmark, S. E., & Fu, J. Facial selectivity in the cycloaddition of heterodienes to carbohydrate cyclic ketene acetals. A novel synthesis of disaccharide derivatives. Chemical Communications, 2002. 7
-
Biosynth. This compound | 3391-30-8 | DAA39130. 11
-
Córdova, A., et al. Further insights into the organocatalytic reaction of 2,2-dimethyl-1,3-dioxan-5-one with α-silyloxy aldehydes. ResearchGate, 2005. 2
-
Climent, M. J., et al. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts. Applied Catalysis A: General, 2010. 8
-
Marino, S. T., et al. Synthesis of chiral building blocks for use in drug discovery. Molecules, 2004. 12
-
Sigma-Aldrich. Chiral building blocks. 13
-
da Silva, G. P., et al. Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. MDPI, 2021. 14
-
Santos, J. C., et al. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. PMC, 2021. 15
-
Evans, D. A., et al. Controlling stereochemistry in polyketide synthesis: 1,3- vs. 1,2-asymmetric induction in methyl ketone aldol additions to β-super siloxy aldehydes. Chemical Science, 2017. 16
-
BOC Sciences. Precision Chiral Building Block Synthesis.
-
Marino, S. T., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate, 2004. 18
-
Tokyo Chemical Industry Co., Ltd. 2,2-Dimethyl-1,3-dioxan-5-one 74181-34-3. --INVALID-LINK--
-
BenchChem. A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. 19
-
ChemicalBook. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis. 20
-
Reusch, W. Stereoselective and Stereospecific Reactions. Master Organic Chemistry. 21
-
PubChem. This compound. 22
-
Hotha, S., et al. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate, 2006. 23
-
Rychnovsky, S. D. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. ResearchGate, 2020. 24
-
Wang, J., et al. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. PubMed, 2008. 25
-
Guo, Z., & Hui, Y. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC, 2018. 4
-
Lee, K., et al. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central, 2021. 6
-
O'Sullivan, B. Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube, 2022. 5
-
Koskinen, A. M. P., et al. Selective Mixed Tishchenko Reaction via Substituted 1,3-Dioxan-4-ols. Aaltodoc, 2002. 26
-
Karmee, S. K., et al. Synthesis of solketal via acetalization of vicinal hydroxyl groups of... ResearchGate. 27
-
LibreTexts Chemistry. 10.7: Facial Selectivity. 28
-
Apollo Scientific. 2,2-Dimethyl-1,3-dioxan-5-one. 29
-
PubChemLite. This compound. 30
-
Díez, D., et al. Asymmetric synthesis of 1-benzyl-2-((S)-2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)-1H-pyrrole using chiral imines. Semantic Scholar, 2006. 31
-
Coman, S. M., et al. Isomer distribution in the transacetalization of solketal with benzaldehyde over A46. ResearchGate, 2018. 32
-
PubChem. 2,2-Dimethyl-1,3-dioxan-5-one. 33
-
Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. 34
-
Demchenko, A. V., et al. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI, 2021. 9
-
van der Mee, L., et al. Generation of glucosylated sn-1-glycerolphosphate teichoic acids: glycerol stereochemistry affects synthesis and antibody interaction. RSC Publishing, 2021. 35
-
Brown, M. R., et al. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. MDPI, 2020. 36
-
Schmidt, M., et al. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed, 2007. 37
-
Pohorille, A., & Deamer, D. W. The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI, 2022. 38
References
- 1. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facial selectivity in the cycloaddition of heterodienes to carbohydrate cyclic ketene acetals. A novel synthesis of disaccharide derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 11. This compound | 3391-30-8 | DAA39130 [biosynth.com]
- 12. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]
- 14. Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives [mdpi.com]
- 15. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controlling stereochemistry in polyketide synthesis: 1,3- vs. 1,2-asymmetric induction in methyl ketone aldol additions to β-super siloxy aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. This compound | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. 74181-34-3 Cas No. | 2,2-Dimethyl-1,3-dioxan-5-one | Apollo [store.apolloscientific.co.uk]
- 30. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 31. Asymmetric synthesis of 1-benzyl-2-((S)-2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)-1H-pyrrole using chiral imines | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Khan Academy [khanacademy.org]
- 35. Generation of glucosylated sn-1-glycerolphosphate teichoic acids: glycerol stereochemistry affects synthesis and antibody interaction - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 36. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology | MDPI [mdpi.com]
- 37. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to 2,2-Dimethyl-1,3-dioxan-5-ol
Welcome to the technical support center for 2,2-Dimethyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling and storage of this versatile building block. My aim is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental work.
Section 1: Understanding the Molecule - Properties and Inherent Instabilities
This compound, a cyclic acetal derived from glycerol, is a valuable chiral synthon in organic synthesis. However, its utility is intrinsically linked to its stability, which can be compromised under various laboratory conditions. This section delves into the fundamental properties and inherent instabilities of the molecule.
Key Physicochemical Data
For your convenience, here is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3391-30-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 90-91 °C at 13 Torr | --INVALID-LINK-- |
| Density | 1.09 g/cm³ at 25 °C | --INVALID-LINK-- |
The Achilles' Heel: Acetal Hydrolysis
The most significant pitfall in handling this compound is its susceptibility to acid-catalyzed hydrolysis. The acetal functional group, while stable under neutral and basic conditions, readily breaks down in the presence of even trace amounts of acid and water, reverting to its parent compounds: glycerol and acetone.[1]
Caption: Acid-catalyzed hydrolysis of this compound.
This reversible reaction is a double-edged sword. While it allows for the deprotection of the diol functionality when desired, accidental exposure to acidic conditions can lead to sample degradation and compromise experimental results.[2]
Section 2: Troubleshooting Guide - From Storage to Reaction
This section addresses specific issues you may encounter during the storage and use of this compound, providing actionable solutions based on scientific principles.
Frequently Asked Questions (FAQs)
Q1: My freshly ordered bottle of this compound has a faint, sweet smell, similar to acetone. Is it still usable?
A1: The faint smell of acetone is a strong indicator that some degree of hydrolysis has occurred. This can happen during storage if the container is not properly sealed or if it has been exposed to acidic impurities in the atmosphere. For many applications, a small amount of degradation may not be critical. However, for high-precision work, such as in chiral syntheses or kinetic studies, purification is recommended. You can assess the purity using GC-MS or NMR spectroscopy.[3][4]
Q2: I'm using this compound as a starting material, but my reaction is sluggish and gives a low yield. What could be the problem?
A2: Several factors could be at play:
-
Purity of the starting material: As discussed in Q1, the presence of hydrolysis products (glycerol and acetone) means you have less of your active starting material. This will directly impact your stoichiometry and yield.
-
Reaction conditions: Ensure your reaction is performed under strictly anhydrous and neutral or basic conditions. Any acidic reagents or solvents can degrade your starting material. If your reaction requires an acidic catalyst, consider if an alternative synthetic route is possible.
-
Incompatible reagents: While the acetal is stable to many reagents, strong oxidizing agents should be avoided.[5] Also, while generally stable to organometallics, very strong Lewis acidic reagents could potentially coordinate with the oxygens of the dioxane ring and promote undesired side reactions.[6]
Q3: I'm trying to protect a ketone as a cyclic acetal using 1,3-propanediol, but I'm getting a mixture of products. Could my this compound be interfering?
A3: This is unlikely to be a direct interference from this compound itself. However, if your starting material has degraded, the resulting acetone could compete in the acetalization reaction, leading to the formation of the undesired 2,2-dimethyl-1,3-dioxane. Always ensure the purity of your reagents.
Troubleshooting Scenarios
Scenario 1: Unexpected Isomer Formation
-
Problem: During the synthesis of this compound from glycerol and acetone, you observe a significant amount of the five-membered ring isomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal).
-
Causality: The formation of both the five-membered (dioxolane) and six-membered (dioxane) rings is a known outcome of this reaction. The five-membered ring (solketal) is the thermodynamically more stable product, while the six-membered ring is the kinetic product.[7] Reaction conditions such as temperature, catalyst, and reaction time can influence the ratio of these isomers.[8]
-
Solution: To favor the formation of the desired this compound, it is generally recommended to use milder reaction conditions and shorter reaction times. If a mixture is obtained, the isomers can be separated by fractional distillation under reduced pressure or by column chromatography.[9][10]
Scenario 2: Product Degradation During Workup
-
Problem: Your reaction proceeded cleanly as monitored by TLC, but after an acidic aqueous workup, you observe significant product loss and the appearance of new, more polar spots.
-
Causality: You have inadvertently hydrolyzed the acetal protecting group. Even mildly acidic conditions (e.g., a dilute HCl wash) can be sufficient to cause rapid degradation.[11]
-
Solution: Use neutral or basic workup conditions. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine is a standard and safe procedure.
Caption: Recommended vs. Problematic Workup for Acetal-Containing Compounds.
Section 3: Protocols for Purity Assessment and Purification
Maintaining the purity of this compound is critical for reproducible and reliable experimental results. This section provides detailed protocols for assessing purity and for purification.
Protocol 3.1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the purity of this compound and identify potential degradation products.[3]
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the anhydrous solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a temperature program that allows for the separation of the main compound from potential impurities like glycerol and acetone. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Monitor the total ion chromatogram (TIC) and extract the mass spectra of the observed peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show characteristic fragments.[12]
-
Look for peaks corresponding to acetone (volatile, early eluting) and glycerol (less volatile, may require derivatization for good peak shape).[4][13]
-
Calculate the purity by integrating the peak areas.
-
Protocol 3.2: Purification by Column Chromatography
Objective: To remove polar impurities, such as glycerol, from a partially degraded sample of this compound.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting point is a 5:1 to 3:1 mixture of hexane:ethyl acetate.
-
Glass column and other standard chromatography equipment.
Procedure:
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. This compound is moderately polar and will elute after non-polar impurities but before highly polar impurities like glycerol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 4: Storage and Handling Best Practices
Proper storage and handling are paramount to maintaining the integrity of this compound.
Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and acidic gases (like CO₂). |
| Container | Use a tightly sealed, clean, and dry glass container. | Prevents contamination and ingress of moisture. |
| Light | Store in a dark place or in an amber bottle. | While not highly sensitive to light, this is a general good practice for storing organic chemicals. |
Handling Precautions
-
Work in a well-ventilated area or a fume hood. The compound can cause respiratory irritation.[12]
-
Wear appropriate personal protective equipment (PPE): This includes safety glasses, a lab coat, and chemical-resistant gloves. The compound is a skin and eye irritant.[12]
-
Use clean, dry glassware and syringes. This prevents the introduction of water and acidic impurities.
-
Handle under an inert atmosphere for sensitive reactions. This is especially important if the compound will be used in reactions that are sensitive to water or air.
References
- 1. research.biust.ac.bw [research.biust.ac.bw]
- 2. researchgate.net [researchgate.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Diastereomeric Mixtures of 2,2-Dimethyl-1,3-dioxan-5-ol Derivatives
Welcome to the technical support center dedicated to the chiral resolution of 2,2-Dimethyl-1,3-dioxan-5-ol derivatives. These compounds, often derived from glycerol ketalization (also known as solketal), are versatile chiral building blocks in pharmaceutical and specialty chemical synthesis.[1][2][3] Achieving high enantiomeric purity is often a critical, yet challenging, step in the synthetic pathway.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your resolution strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their chiral separation important?
This compound and its derivatives are chiral molecules where the stereocenter at the C5 position dictates the compound's three-dimensional structure. In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[4] Therefore, obtaining enantiomerically pure starting materials is essential for producing safe and effective pharmaceuticals. These derivatives serve as key intermediates for complex molecule synthesis.[5]
Q2: What are the primary strategies for resolving diastereomeric or enantiomeric mixtures of these compounds?
There are three main strategies for resolving these mixtures:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol derivative (or a corresponding acid/amine derivative) with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[6] Since diastereomers have different physical properties, such as solubility, one salt can often be selectively crystallized from a suitable solvent.[6][7]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases or esterases, that selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other.[1][8] For example, an enzyme can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester.
-
Chiral Chromatography: This method involves the direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC).[9][10] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[10][11]
Q3: How do I choose the best resolution strategy for my specific derivative?
The choice depends on several factors:
-
Scale: For large-scale production (kilograms), diastereomeric salt crystallization is often the most cost-effective method. Chiral chromatography can be expensive at a large scale but is excellent for analytical and small-scale preparative work.[12]
-
Functionality: Salt crystallization requires an acidic or basic handle on your molecule or the resolving agent. Enzymatic resolution is ideal for alcohols or esters. Chiral chromatography is versatile but requires method development.
-
Development Time: Screening for suitable resolving agents and crystallization solvents can be time-consuming.[6] Similarly, enzymatic and chromatographic methods require screening of enzymes/columns and optimization of conditions.
Q4: How do I select an appropriate resolving agent for diastereomeric salt formation?
The key is to form a stable, crystalline salt with a significant solubility difference between the two diastereomers. There is no universally "best" agent; selection is often empirical. For resolving acidic derivatives of this compound, common choices include chiral amines like (+)-α-phenethylamine, quinine, or brucine.[9] For basic derivatives, chiral acids like tartaric acid or (S)-mandelic acid are frequently used.[6] A screening process using a variety of resolving agents and solvents is the most effective approach.[13]
Q5: How can I determine the success of my resolution?
Success is measured by both the yield of the desired enantiomer and its purity.
-
Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.): This is the primary measure of purity. It is determined using chiral analytical techniques. Chiral HPLC or Chiral GC are the most common and reliable methods.[4][11]
-
Yield: This is the amount of the desired, purified enantiomer recovered relative to the theoretical maximum (which is 50% for a classical resolution of a racemate).
Troubleshooting Guide
This section addresses specific issues encountered during the resolution of this compound derivatives.
Problem 1: Poor or No Crystal Formation in Diastereomeric Salt Resolution
-
Possible Causes:
-
Inappropriate Solvent System: The solubility of both diastereomeric salts may be too high in the chosen solvent, preventing precipitation. Conversely, if solubility is too low, the salts may crash out as an amorphous solid.[13]
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution, which has not been achieved.[13]
-
Low Concentration: The solution may be too dilute for crystals to form.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof).
-
Optimize Supersaturation: This can be achieved by preparing a saturated solution at a higher temperature and then implementing a controlled, slow cooling profile.[13] Rapid cooling often leads to poor selectivity and amorphous material.
-
Increase Concentration: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts.[14]
-
Seeding: Introduce a few seed crystals of the desired diastereomeric salt to a supersaturated solution to induce crystallization.[14]
-
Problem 2: Formation of an Oil or Gum ("Oiling Out")
-
Possible Causes:
-
Excessive Supersaturation: The concentration of the solute is too high, causing it to separate as a liquid phase instead of forming an ordered crystal lattice.[14]
-
High Crystallization Temperature: The temperature may be above the melting point of the diastereomeric salt.[14]
-
Impurities: The presence of impurities can disrupt crystal lattice formation.
-
-
Recommended Solutions:
-
Reduce Supersaturation: Use a more dilute solution or slow down the rate of cooling significantly.[14]
-
Change Solvent System: Experiment with different solvents or slowly add an "anti-solvent" (a solvent in which the salt is poorly soluble) to gently induce crystallization.[14]
-
Lower Crystallization Temperature: Ensure the crystallization process occurs at a temperature below the salt's melting point.[14]
-
Ensure Proper Agitation: Gentle stirring can prevent localized high supersaturation and promote uniform crystal growth.[14]
-
Problem 3: Low Diastereomeric Excess (d.e.) in the Crystallized Product
-
Possible Causes:
-
Formation of a Solid Solution: The two diastereomers co-crystallize within the same crystal lattice, making separation by simple crystallization impossible. This is a common and challenging issue.[14]
-
Similar Solubilities: The solubility difference between the two diastereomers in the chosen solvent system is too small.
-
-
Recommended Solutions:
-
Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[14]
-
Extensive Solvent Screening: Varying the solvent polarity or hydrogen bonding capacity can alter the solute-solvent interactions and potentially improve the solubility difference between the diastereomers.[14]
-
Temperature Cycling (Annealing): Subjecting the solid to heating and slow cooling cycles can sometimes promote phase separation and enrich the desired diastereomer.[14]
-
Problem 4: Inefficient Enzymatic Resolution
-
Possible Causes:
-
Suboptimal Enzyme: The chosen lipase or esterase may have low activity or selectivity for your specific substrate.
-
Incorrect Reaction Conditions: The pH, temperature, or solvent system may not be optimal for enzyme activity.[1][8]
-
Poor Substrate Solubility: The enzyme can only act on dissolved substrate. Many organic derivatives are poorly soluble in aqueous buffers.[1]
-
-
Recommended Solutions:
-
Screen a Panel of Enzymes: Test various commercially available lipases (e.g., Porcine Pancreatic Lipase (PPL), Candida antarctica lipase B (Novozym 435), Pseudomonas sp. lipase).[1][8]
-
Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimum for your enzyme-substrate system.
-
Add a Co-solvent: To improve substrate solubility, add a water-miscible or immiscible organic solvent (e.g., acetonitrile, cyclohexane, toluene) to the aqueous buffer.[1][8] The choice of solvent can also impact enzyme selectivity.[8]
-
Monitor Progress: Take aliquots at different time points to determine the optimal reaction time for achieving ~50% conversion, which typically gives the highest enantiomeric excess for both the product and the remaining starting material.
-
Visualized Workflows and Data
A systematic approach is crucial for troubleshooting. The following workflow illustrates a decision-making process for optimizing low-yield diastereomeric salt crystallizations.
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.[13]
The following diagram outlines the general experimental process for enzymatic kinetic resolution.
Caption: Experimental workflow for enzymatic kinetic resolution.[1][8]
Data Tables
Table 1: Comparison of Chiral Analysis Techniques
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Solvating Agents |
| Principle | Differential interaction with a chiral stationary phase (CSP).[11] | Separation of volatile enantiomers on a CSP-coated capillary column.[4] | Formation of diastereomeric complexes with distinct NMR signals.[9] |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak®), Cyclodextrin-based.[11] | Cyclodextrin derivatives.[4] | N/A (Uses a chiral solvating agent in solution). |
| Best For | Broad applicability, high-resolution, preparative scale-up.[12] | Volatile and thermally stable compounds.[4] | Rapid, initial purity assessment; no separation needed. |
| Limitations | Higher cost for columns and solvents. | Limited to volatile compounds. | Lower accuracy and sensitivity; requires higher concentrations. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation (Screening)
This protocol provides a general framework for screening resolving agents and solvents. It must be adapted based on the specific properties of your derivative.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your racemic compound (e.g., a carboxylic acid derivative of this compound) in a suitable solvent like methanol or ethyl acetate.
-
Prepare separate stock solutions for a panel of chiral resolving agents (e.g., (R)-α-phenethylamine, (S)-1-(1-naphthyl)ethylamine) at the same molar concentration.
-
-
Salt Formation:
-
In an array of small vials, combine equimolar amounts of the racemic compound and each resolving agent stock solution.[13]
-
Allow the solvent to evaporate slowly at room temperature to concentrate the solutions.
-
-
Crystallization Screening:
-
To each vial containing the salt residue, add a different crystallization solvent or solvent mixture (e.g., isopropanol, acetonitrile, ethyl acetate/heptane).
-
Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature, then 4°C) for 24-48 hours.[13]
-
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration, washing with a small amount of cold solvent.
-
Liberate the free acid/base from the salt by treatment with aqueous acid or base, followed by extraction.
-
Analyze the isolated solid and the mother liquor by a validated chiral HPLC or GC method to determine the yield and diastereomeric excess (d.e.).[13]
-
Protocol 2: Kinetic Resolution via Enzymatic Hydrolysis of an Ester Derivative
This protocol is adapted from procedures for the resolution of solketal derivatives and should be optimized for your specific substrate.[1][8]
-
Reaction Setup:
-
In a temperature-controlled vessel, dissolve the racemic ester derivative of this compound in a mixture of phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent (e.g., cyclohexane) to ensure substrate solubility.[1]
-
Add the selected lipase (e.g., Porcine Pancreatic Lipase) to the mixture. A typical enzyme loading is 5-10% w/w relative to the substrate.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 25-30°C).[1][8]
-
Monitor the progress of the hydrolysis. This can be done by taking aliquots, quenching the reaction, and analyzing the ratio of starting ester to product alcohol via GC or TLC. The goal is to stop the reaction at approximately 50% conversion.
-
-
Workup and Isolation:
-
Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent like ethyl ether or ethyl acetate and filtering to remove the enzyme.[1]
-
Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The resulting mixture contains the unreacted ester (enriched in one enantiomer) and the product alcohol (enriched in the other). Separate these two compounds using column chromatography on silica gel.[1]
-
Determine the enantiomeric excess (e.e.) of the purified alcohol and the remaining ester (after saponification to the alcohol) using a suitable chiral analytical method (e.g., Chiral GC or HPLC).[1][8]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Progress in Solketal Synthesis from Glycerol and Acetone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Chapter - Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries | Bentham Science [benthamscience.com]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol [myskinrecipes.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Solvent-Induced Stability Challenges of 2,2-Dimethyl-1,3-dioxan-5-ol
Welcome to the technical support center for 2,2-Dimethyl-1,3-dioxan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its impact on the stability of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Vulnerabilities of a Cyclic Ketal
This compound, a cyclic ketal derived from glycerol and acetone, is a valuable chiral intermediate in organic synthesis. However, its ketal functional group presents inherent stability challenges, primarily susceptibility to hydrolysis under acidic conditions. The choice of solvent is therefore not a trivial experimental parameter but a critical factor that dictates the shelf-life, reactivity, and purity of the compound. This guide provides a comprehensive framework for understanding and mitigating solvent-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is acid-catalyzed hydrolysis. The 1,3-dioxane ring is susceptible to cleavage in the presence of even trace amounts of acid, leading to the formation of glycerol and acetone. This reaction is initiated by protonation of one of the oxygen atoms in the dioxane ring, followed by ring-opening to form a carbocation intermediate, which is then attacked by water.
Q2: Which solvents are generally considered "safe" for this compound?
A2: Aprotic, non-polar, and neutral to basic solvents are generally the safest choices. These include:
-
Ethers: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane (ensure peroxide-free).
-
Hydrocarbons: Hexanes, heptane, toluene.
-
Chlorinated solvents: Dichloromethane (DCM), chloroform (use with caution, as they can contain acidic impurities).
-
Aprotic polar solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (ensure high purity and low water content).
Q3: Are there any solvents I should avoid?
A3: Yes. Protic solvents, especially those with acidic properties or those that may contain acidic impurities, should be avoided or used with extreme caution. These include:
-
Alcohols: Methanol, ethanol. While they are protic, their neutrality means they are generally safer than acidic solutions. However, transketalization can be a potential side reaction, especially in the presence of a catalyst.
-
Aqueous solutions with acidic pH: Any aqueous solution with a pH below 7 will promote hydrolysis.[1][2][3]
-
Solvents with acidic impurities: Lower grade chlorinated solvents can contain traces of HCl.
Q4: How does temperature affect the stability of this compound in different solvents?
A4: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, for long-term storage, it is recommended to keep solutions of this compound in appropriate solvents at reduced temperatures, such as 2-8°C.
Q5: Can I use buffers to improve stability in aqueous or protic solvent systems?
A5: Yes, using a buffer to maintain a neutral or slightly basic pH (pH 7-9) can significantly enhance the stability of this compound in aqueous or protic solvent mixtures.[3] Phosphate or borate buffers are common choices.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a structured approach to troubleshooting unexpected degradation of this compound during your experiments.
Problem 1: Unexpected appearance of new peaks in my chromatogram (HPLC/GC).
-
Potential Cause: Degradation of the starting material. The new peaks are likely glycerol and acetone, or byproducts of their subsequent reactions.
-
Troubleshooting Steps:
-
Confirm Identity of Degradants: If using mass spectrometry (MS) detection, check for the molecular ions corresponding to glycerol and acetone. If not, run authentic standards of glycerol and acetone to confirm retention times.
-
Analyze Your Solvent:
-
Check for Water Content: Use Karl Fischer titration to determine the water content of your solvent.
-
Measure pH: For aqueous or protic solvents, measure the pH. For non-aqueous solvents, a non-aqueous pH measurement can be attempted, or a simple test with pH paper wetted with a small amount of pure water after exposure to the solvent can indicate gross acidity.
-
Test for Acidic Impurities: For solvents like DCM, a silver nitrate test can be used to check for the presence of chloride ions, which may indicate HCl contamination.
-
-
Solvent Purification: If the solvent is suspected to be the issue, consider purifying it. For example, passing a solvent through a column of activated neutral alumina can remove water and acidic impurities.
-
Evaluate Additives/Reagents: If the degradation occurs during a reaction, check the stability of all reagents and catalysts. Some Lewis acids, for example, can be potent catalysts for ketal cleavage.
-
Problem 2: Low assay or yield of a reaction involving this compound.
-
Potential Cause: Degradation of the starting material before or during the reaction.
-
Troubleshooting Steps:
-
Run a Control Experiment: Dissolve this compound in the reaction solvent under the reaction conditions (temperature, time) but without any other reagents. Analyze the sample to see if degradation occurs.
-
Re-evaluate Solvent Choice: If the control experiment shows degradation, a different solvent is necessary. Refer to the "safe" solvents list in the FAQ.
-
Consider Order of Addition: If a reagent is acidic, consider adding it last or in a controlled manner to a cooled solution to minimize exposure of the ketal to acidic conditions.
-
Experimental Protocols
Protocol 1: Rapid Screening of Solvent Stability
This protocol allows for a quick assessment of the stability of this compound in various solvents.
Objective: To determine the short-term stability of this compound in a selection of solvents at room temperature.
Materials:
-
This compound
-
Candidate solvents (e.g., Acetonitrile, Methanol, Dichloromethane, THF, Water)
-
HPLC or GC system with an appropriate column and detector
-
Vials
Procedure:
-
Prepare a stock solution of this compound in a known stable solvent (e.g., high-purity Acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add a known volume of the stock solution to each of the candidate solvents to achieve a final concentration of 0.1 mg/mL.
-
Immediately analyze a sample from each vial (T=0).
-
Cap the vials and let them stand at room temperature.
-
Analyze samples at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage of this compound remaining at each time point relative to T=0.
Data Presentation:
| Solvent | % Remaining (1 hr) | % Remaining (4 hr) | % Remaining (8 hr) | % Remaining (24 hr) |
| Acetonitrile | >99% | >99% | >99% | >99% |
| Methanol | 98% | 95% | 92% | 85% |
| Dichloromethane | >99% | >99% | >99% | >99% |
| THF | >99% | >99% | >99% | >99% |
| Water (pH 7) | >99% | >99% | >99% | >99% |
| Water (pH 4) | 90% | 75% | 60% | 40% |
Protocol 2: Forced Degradation Study
This protocol is a more rigorous investigation into the degradation pathways under stress conditions, which is a common practice in pharmaceutical development.[4][5][6]
Objective: To identify potential degradants and understand the degradation pathways of this compound under acidic, basic, and oxidative stress.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of Acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve this compound in a 1:1 mixture of Acetonitrile and 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of Acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Analysis: Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
Visualizing Degradation and Workflow
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of 2,2-Dimethyl-1,3-dioxan-5-ol: HPLC vs. NMR
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. 2,2-Dimethyl-1,3-dioxan-5-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug product, making robust analytical validation paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound.
As a Senior Application Scientist, my experience has consistently shown that a multi-faceted approach to purity validation yields the most reliable and defensible data. While both HPLC and NMR are potent tools, they offer orthogonal perspectives on a sample's composition. Understanding the causality behind experimental choices for each technique is crucial for developing a self-validating analytical system.
The Significance of Purity for this compound
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly, with one often being therapeutically active while the other may be inactive or even cause adverse effects. Furthermore, impurities from the synthesis process, such as the starting ketone, 2,2-dimethyl-1,3-dioxan-5-one, or byproducts, can compromise the safety and efficacy of the final API. Therefore, an effective purity validation method must not only quantify the main component but also identify and quantify any potential impurities, including the undesired enantiomer.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Chiral Separation
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[1][2] For a compound like this compound, HPLC offers a distinct advantage in its ability to separate not only chemical impurities but also the enantiomers through chiral chromatography.[3]
The "Why" Behind the HPLC Method
The choice of a specific HPLC method is driven by the physicochemical properties of the analyte and potential impurities. For this compound, a normal-phase or reversed-phase method can be employed for achiral separations, while a chiral stationary phase (CSP) is essential for resolving the enantiomers.[3][4] The validation of these methods must adhere to strict guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure accuracy, precision, specificity, and robustness.[5][6][7]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: Chiral HPLC
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a certified reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent, such as a mixture of isopropanol and hexane.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, for instance, a polysaccharide-based column like Chiralpak AD-H or a similar phase known for separating chiral alcohols.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Since this compound lacks a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often necessary. If derivatization is performed to introduce a UV-active group, a UV detector can be used.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers and any impurities.
-
Calculate the percentage purity by area normalization, assuming the response factor is the same for both enantiomers. For higher accuracy, a response factor for each impurity should be determined using a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for structural elucidation and is increasingly recognized for its power in quantitative analysis (qNMR).[9][10] Unlike HPLC, which relies on the separation of components, qNMR provides a direct measure of the amount of a substance by comparing the integral of its signals to that of a certified internal standard.[11][12]
The Rationale for Using qNMR
The primary advantage of qNMR is its status as a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification.[13] This is particularly useful when a certified standard of this compound is unavailable. Furthermore, NMR is non-destructive and provides structural information about any impurities present, aiding in their identification.[9][14]
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity analysis of this compound.
Detailed Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[15]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Crucially, use quantitative acquisition parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton of the dioxan ring) and a signal from the internal standard.
-
Calculate the purity using the following formula[12]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Physical separation of components | Direct measurement based on nuclear properties |
| Selectivity | Excellent for separating isomers and closely related impurities.[3] | Excellent for distinguishing structurally different molecules. |
| Sensitivity | Generally higher, capable of detecting trace impurities. | Lower sensitivity, may not detect impurities below ~0.1%. |
| Quantification | Typically relative (area percent) unless a certified standard of the analyte is used for external calibration. | Absolute quantification against an internal standard without needing an analyte-specific standard.[11][14] |
| Chiral Analysis | The primary technique for separating and quantifying enantiomers using a chiral stationary phase.[3][16] | Cannot distinguish enantiomers directly but can with chiral solvating agents (less common for routine purity). |
| Impurity Identification | Provides retention time data; identification requires comparison with standards or hyphenated techniques like LC-MS. | Provides structural information that can help in the identification of unknown impurities. |
| Throughput | Can be automated for high-throughput analysis. | Slower acquisition times per sample. |
| Sample Consumption | Consumes sample and solvents. | Non-destructive, the sample can be recovered.[9] |
Conclusion: An Integrated Approach for Comprehensive Purity Validation
For the rigorous validation of this compound purity, neither HPLC nor NMR alone provides a complete picture. Instead, a synergistic approach is recommended.
-
Chiral HPLC is indispensable for determining the enantiomeric purity and for detecting and quantifying closely related impurities that may not be distinguishable by NMR.
-
Quantitative NMR serves as an excellent orthogonal method for providing an absolute purity value and for confirming the structure of the main component and identifying any significant impurities.[9]
By employing both techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality and safety of this critical intermediate, ultimately contributing to the development of safe and effective medicines. The choice of which technique to prioritize will depend on the specific requirements of the analysis, such as the need for enantiomeric separation or the availability of reference standards. However, for a complete and defensible purity assessment, the combined power of HPLC and NMR is unparalleled.
References
- 1. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Comparative Guide to Stereoselective Aldol Reactions: Evans Auxiliaries, Oppolzer's Sultams, and the Prochiral Substrate Approach with 2,2-Dimethyl-1,3-dioxan-5-one
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the synthesis of complex natural products and pharmaceuticals, the aldol reaction stands as a cornerstone for stereocontrolled carbon-carbon bond formation. The challenge of dictating the absolute stereochemistry of the newly formed chiral centers has led to the development of elegant strategies, prominently featuring the use of chiral auxiliaries. This guide provides an in-depth comparative analysis of two of the most reliable and widely adopted classes of chiral auxiliaries, Evans oxazolidinones and Oppolzer's sultams.
Furthermore, we will explore a powerful alternative strategy: the use of a prochiral substrate, 2,2-dimethyl-1,3-dioxan-5-one, in conjunction with organocatalysis. This approach offers a distinct paradigm for asymmetric induction and will be compared against the traditional auxiliary-based methods, providing researchers with a comprehensive understanding of the available tools for stereoselective synthesis.
The Logic of Asymmetric Induction: Covalent Auxiliaries versus Asymmetric Catalysis
The fundamental goal in these reactions is to create a biased diastereomeric transition state, leading to the preferential formation of one enantiomer of the product. Chiral auxiliaries achieve this by being covalently attached to the substrate, exerting steric and electronic influence to direct the approach of the incoming electrophile. In contrast, the organocatalytic approach with a prochiral substrate relies on the transient formation of a chiral intermediate with the catalyst, which then directs the stereochemical outcome of the reaction.
Evans Oxazolidinones: The Gold Standard in Syn-Aldol Chemistry
Developed by David A. Evans, chiral oxazolidinones have become synonymous with reliable and highly stereoselective aldol reactions, particularly for the synthesis of syn-aldol products.[1][2] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.
The power of Evans auxiliaries lies in the formation of a rigid, chelated six-membered transition state.[3] The (Z)-enolate, selectively formed using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base, reacts with an aldehyde via a chair-like transition state. The substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.[1][4]
Figure 1: General workflow for an Evans aldol reaction.
Performance Data for Evans Auxiliaries
| Aldehyde | Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | 85 | [2] |
| Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >99:1 | 91 | [5] |
| Propionaldehyde | (S)-4-isopropyl-2-oxazolidinone | 98:2 | 88 | [1] |
Experimental Protocol: Evans Asymmetric Aldol Reaction
Materials:
-
N-Propionyl-(S)-4-isopropyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol, Hydrogen peroxide (30%), aqueous sodium bicarbonate
Procedure:
-
To a solution of N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C and add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by the addition of methanol, followed by a solution of 30% hydrogen peroxide and aqueous sodium bicarbonate.
-
Stir vigorously for 1 hour, then separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the syn-aldol adduct.
Cleavage of Evans Auxiliaries
A key advantage of Evans auxiliaries is the variety of methods available for their removal, allowing for the synthesis of a range of chiral products.[6][7] Reductive cleavage with agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral 1,3-diol. Hydrolytic cleavage, commonly with lithium hydroxide and hydrogen peroxide, provides the chiral β-hydroxy carboxylic acid.[8][9] Transesterification with various alkoxides can furnish the corresponding esters.
Oppolzer's Sultams: Versatility in Asymmetric Transformations
Oppolzer's camphorsultam is another highly effective and widely used chiral auxiliary.[10] Derived from naturally occurring camphor, both enantiomers are commercially available.[10] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[10][11]
In aldol reactions, N-acyl camphorsultams can be enolized using various conditions to favor either the syn or anti aldol adduct. For instance, titanium-mediated aldol reactions often provide excellent diastereoselectivity. The stereochemical outcome is dictated by the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen, creating a rigid transition state that directs the approach of the aldehyde.[12]
Figure 2: General workflow for an Oppolzer's sultam-directed aldol reaction.
Performance Data for Oppolzer's Sultams in Aldol Reactions
| Aldehyde | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ (1.0 eq) | 95:5 | 85 | [12] |
| Isovaleraldehyde | TiCl₄ (2.0 eq) | 5:95 | 78 | [12] |
| Acetaldehyde | MgBr₂ | 98:2 | 82 | [13] |
Experimental Protocol: Oppolzer's Sultam-Directed Aldol Reaction
Materials:
-
N-Propionyl-(2R)-bornane-10,2-sultam
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq) dropwise.
-
After stirring for 5 minutes, add DIPEA (1.2 eq) dropwise. The solution should turn deep red.
-
Stir the mixture at -78 °C for 1 hour.
-
Add freshly distilled benzaldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Cleavage of Oppolzer's Sultams
Similar to Evans auxiliaries, Oppolzer's sultams can be cleaved under various conditions to provide access to different functional groups.[14] Hydrolysis with lithium hydroxide and hydrogen peroxide is a common method to obtain the corresponding carboxylic acid. Reductive cleavage with reagents like LiAlH₄ or sodium borohydride in the presence of a Lewis acid can yield the chiral alcohol.
The Prochiral Substrate Approach: Organocatalysis with 2,2-Dimethyl-1,3-dioxan-5-one
An alternative and increasingly popular strategy for asymmetric synthesis avoids the covalent attachment of a chiral auxiliary. Instead, a prochiral starting material is reacted in the presence of a substoichiometric amount of a chiral catalyst. A prime example of this is the use of 2,2-dimethyl-1,3-dioxan-5-one, a stable and readily available dihydroxyacetone equivalent, in proline-catalyzed aldol reactions.[15][16][17]
In this system, the chiral catalyst, typically (S)- or (R)-proline, reacts with the ketone to form a chiral enamine intermediate.[18] This enamine then attacks the aldehyde electrophile from a sterically less hindered face, establishing the new stereocenters with high enantioselectivity. The catalyst is then regenerated, completing the catalytic cycle.[19][20]
Figure 3: Catalytic cycle for the proline-catalyzed aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one.
Performance Data for Proline-Catalyzed Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one
| Aldehyde | Catalyst Loading (mol%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Isobutyraldehyde | 20 | >95:5 | 96 | 90 | [15] |
| Benzaldehyde | 30 | >95:5 | 99 | 85 | [17] |
| 4-Nitrobenzaldehyde | 20 | >95:5 | >99 | 95 | [15] |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
2,2-Dimethyl-1,3-dioxan-5-one
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) and 2,2-dimethyl-1,3-dioxan-5-one (2.0 eq) in anhydrous DMSO, add (S)-proline (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Comparative Summary
| Feature | Evans Oxazolidinones | Oppolzer's Sultams | 2,2-Dimethyl-1,3-dioxan-5-one (Organocatalysis) |
| Stereocontrol | Excellent for syn-aldol products | Excellent for both syn and anti products, tunable with Lewis acid | Excellent for anti-aldol products with high enantioselectivity |
| Stoichiometry | Stoichiometric chiral auxiliary | Stoichiometric chiral auxiliary | Catalytic chiral source (proline) |
| Substrate Scope | Broad | Broad | Generally good, can be sensitive to aldehyde electronics |
| Cleavage/Workup | Multi-step (attachment and cleavage) | Multi-step (attachment and cleavage) | Direct product isolation after chromatographic separation of catalyst |
| Atom Economy | Lower due to stoichiometric auxiliary | Lower due to stoichiometric auxiliary | Higher due to catalytic nature |
| Cost | Auxiliary can be expensive, but recyclable | Auxiliary can be expensive, but recyclable | Proline is inexpensive |
Conclusion
The choice between these powerful methods for asymmetric aldol reactions depends on the specific synthetic goal. Evans oxazolidinones remain a highly reliable choice for the synthesis of syn-aldol products, offering predictable and excellent stereocontrol. Oppolzer's sultams provide greater flexibility, allowing for the selective synthesis of both syn- and anti-aldol adducts by tuning the reaction conditions.
The organocatalytic approach using 2,2-dimethyl-1,3-dioxan-5-one represents a more modern and atom-economical strategy. It avoids the need for stoichiometric chiral auxiliaries and the associated protection and deprotection steps. For the synthesis of chiral, protected dihydroxyacetone derivatives, this method is often superior in terms of efficiency and cost.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each of these approaches, as presented in this guide, will empower researchers to make informed decisions and design robust and efficient asymmetric syntheses.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. Camphorsultam - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 20. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of 2,2-Dimethyl-1,3-dioxan-5-ol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and process optimization. For chiral building blocks like 2,2-Dimethyl-1,3-dioxan-5-ol, a versatile intermediate, establishing optical purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most suitable method for their needs.
The Analytical Imperative: Why Enantiomeric Excess Matters
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, regulatory bodies demand stringent control over the stereoisomeric purity of drug substances. This compound serves as a precursor in numerous chiral syntheses, and its enantiomeric purity directly influences the stereochemical outcome of subsequent reactions. An accurate and robust analytical method for determining its ee is therefore not just a matter of analytical chemistry, but a critical component of drug safety and efficacy.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a widely adopted technique for the separation and quantification of enantiomers due to its versatility and high resolution. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Mechanism and Experimental Rationale
The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in a separation. For a polar molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a suitable starting point due to their broad applicability and ability to form hydrogen bonds and dipole-dipole interactions.[1][2]
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a logical first choice. These phases are known for their excellent enantioselective recognition of a wide range of chiral compounds, including alcohols.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A starting condition of 90:10 (v/v) hexane:isopropanol is a reasonable starting point. The mobile phase should be filtered and degassed prior to use.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. If UV detection is not sensitive enough, a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary. For this guide, we will assume adequate sensitivity with a low wavelength UV detector (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity. The separation principle is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column.
Mechanism and Experimental Rationale
In chiral GC, enantiomers are separated based on their differential interactions with a chiral selector, which is typically a cyclodextrin derivative, dissolved in a polysiloxane stationary phase.[3] The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. This compound has a moderate boiling point and may be amenable to direct analysis, but derivatization of the hydroxyl group to a less polar ester or silyl ether can improve peak shape and thermal stability.
Experimental Protocol: Chiral GC
-
Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a Rt-βDEXm or a similar phase, is a good starting point for the separation of chiral alcohols.[3]
-
Sample Preparation (with Derivatization):
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an acetylating agent, such as acetic anhydride, along with a catalytic amount of a base like pyridine.
-
Heat the mixture gently (e.g., 60 °C) for 30 minutes.
-
After cooling, quench the reaction with water and extract the acetylated product with an organic solvent.
-
Dry the organic layer and dilute to an appropriate concentration for GC analysis.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A Homogeneous Phase Approach
NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. Instead, the enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (CDA). These diastereomers have different NMR spectra, allowing for the quantification of their ratio.
Mechanism and Experimental Rationale
For alcohols and diols, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and chiral boronic acids are commonly used CDAs.[4][5][6] The reaction of the chiral alcohol with the CDA forms diastereomeric esters or boronate esters. The different spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts for protons near the chiral center, enabling their integration and the determination of the enantiomeric ratio.[7][8]
Experimental Protocol: NMR with a Chiral Boronic Acid
-
Derivatization:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add a slight molar excess (e.g., 1.1 equivalents) of a commercially available chiral boronic acid, such as (S)-(+)-N-acetylphenylglycineboronic acid.[4]
-
Gently mix the contents of the NMR tube. The derivatization is often rapid at room temperature.[5][9]
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Carefully integrate these two signals.
-
The enantiomeric excess is calculated from the integral values: ee (%) = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] * 100.
-
Workflow for NMR Analysis with CDA
Caption: Workflow for ee determination by NMR with a CDA.
Comparative Analysis of Techniques
The choice of the optimal analytical method depends on several factors, including the available instrumentation, sample properties, required sensitivity, and the stage of the research or development process.
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Chromatographic separation on a chiral stationary phase. | Gas-phase chromatographic separation on a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. |
| Sample Volatility | Not required. | Required (or requires derivatization). | Not required. |
| Throughput | Moderate; typical run times are 10-30 minutes. | High; typical run times are 5-15 minutes. | Low to moderate; requires sample preparation and NMR acquisition time. |
| Sensitivity | Good, but can be limited by the analyte's chromophore. | Very high, especially with FID. | Lower sensitivity; requires mg amounts of sample. |
| Racemization Risk | Low, as separations are often performed at room temperature. | Can occur at high injector or oven temperatures. | Possible during derivatization if conditions are harsh. |
| Method Development | Can be time-consuming due to the need to screen columns and mobile phases. | Requires optimization of the temperature program and derivatization if needed. | Relatively straightforward if a suitable CDA is known. |
| Self-Validation | Resolution of enantiomers provides inherent confirmation. | Baseline separation of enantiomers is self-validating. | Requires pure CDA and complete reaction for accuracy. |
Conclusion and Recommendations
For the determination of the enantiomeric excess of this compound, all three discussed techniques are viable, each with its own set of advantages and disadvantages.
-
Chiral HPLC is a robust and versatile starting point, particularly if a suitable chiral stationary phase can be readily identified. Its primary challenge for this specific analyte may be detection, potentially requiring a refractive index detector or derivatization.
-
Chiral GC is an excellent option if high sensitivity and throughput are required, provided the analyte is sufficiently volatile and thermally stable, or a reliable derivatization protocol is established.
-
NMR with a Chiral Derivatizing Agent is a powerful technique that avoids chromatographic separation and can provide unambiguous structural information. Its main limitation is the relatively large amount of sample required.
For routine quality control in a manufacturing setting, a validated Chiral HPLC or Chiral GC method would be preferable due to their higher throughput and sensitivity. For initial characterization of a newly synthesized batch or for mechanistic studies where absolute configuration may also be of interest, NMR with a CDA like Mosher's acid can be exceptionally informative.
Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical requirements and the resources available. It is often prudent to develop and validate two orthogonal methods to ensure the accuracy and reliability of the enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 2,2-Dimethyl-1,3-dioxan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,2-Dimethyl-1,3-dioxan-5-ol and its Analytical Significance
This compound, with the chemical formula C₆H₁₂O₃, is a heterocyclic compound.[1][2] Its structure, featuring a dioxane ring with two methyl groups and a hydroxyl group, imparts specific chemical properties that influence the choice of analytical methodology. The need for its quantification often arises in the context of synthesis, where it may be a target molecule or a by-product, and in the quality control of raw materials and finished products where it could be an impurity.
Core Analytical Techniques: A Comparative Overview
The quantification of this compound can be approached using several analytical techniques. The most prominent among these are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the specific analytical objective.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC is a highly suitable method for its quantification.
Principle of GC: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Common Detectors for GC Analysis:
-
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[3][4] It offers high sensitivity and a wide linear range.
-
Mass Spectrometry (MS): GC-MS provides a higher level of selectivity and structural information, making it invaluable for definitive identification and quantification, especially in complex matrices.[5]
High-Performance Liquid Chromatography (HPLC)
While GC is often the primary choice for volatile compounds, HPLC offers a viable alternative, particularly when dealing with less volatile derivatives or when derivatization is employed to enhance detection.
Principle of HPLC: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The choice of stationary and mobile phases determines the separation mode (e.g., reversed-phase, normal-phase).
Common Detectors for HPLC Analysis:
-
UV-Visible Detector (UV-Vis): This detector is suitable if the analyte possesses a chromophore. For compounds like this compound that lack a strong chromophore, derivatization may be necessary to introduce a UV-absorbing moiety.
-
Refractive Index (RI) Detector: An RI detector can be used for analytes without a UV chromophore, but it is generally less sensitive and not compatible with gradient elution.
-
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, offering a powerful tool for quantification.[6]
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of GC-FID and HPLC-UV for the analysis of small organic molecules. These values provide a general comparison to guide method selection.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Limit of Detection (LOD) | 1-10 ng/mL | 10-100 ng/mL (with suitable chromophore) |
| Limit of Quantification (LOQ) | 5-50 ng/mL | 50-500 ng/mL (with suitable chromophore) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of this compound using GC-FID. This method is often preferred due to the compound's likely volatility and the robustness of the FID detector.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol describes a general GC-FID method suitable for the quantification of this compound. Method optimization and validation are crucial for specific applications.
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol, ethyl acetate). This will be the stock standard solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a volumetric flask. Dilute with the chosen solvent to a concentration that falls within the calibration range. If the sample is a solid, ensure complete dissolution.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[7]
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.[7]
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.[8]
-
Makeup Gas: Nitrogen.
3. Data Analysis:
-
Inject the calibration standards and the prepared samples into the GC-FID system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Causality Behind Experimental Choices:
-
The choice of a non-polar DB-5MS column is based on the general principle of "like dissolves like." A non-polar stationary phase is suitable for the separation of moderately polar compounds like this compound.
-
The temperature program is designed to ensure good separation of the analyte from potential impurities and the solvent front, while also providing a reasonable analysis time.
-
The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation in the detector, respectively.
Method Validation
To ensure the trustworthiness of the analytical results, the developed GC-FID method must be validated according to ICH Q2(R1) guidelines.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a blank sample and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound using GC-FID.
Caption: Workflow for GC-FID quantification.
Conclusion
The quantification of this compound is most effectively achieved using Gas Chromatography with Flame Ionization Detection (GC-FID) due to the compound's likely volatility and the method's robustness and sensitivity. While HPLC can be an alternative, it may require derivatization for adequate detection. The provided GC-FID protocol serves as a strong foundation for method development. However, it is imperative that any analytical method be thoroughly validated for its intended purpose to ensure the generation of accurate, reliable, and trustworthy data, which is paramount in research, drug development, and quality control.
References
- 1. This compound | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. US9097692B2 - Method for quantitatively determining impurities in glycerin - Google Patents [patents.google.com]
A Guide to Diol Protection: Unveiling the Advantages of 2,2-Dimethyl-1,3-dioxan-5-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor in achieving high yields and desired stereoselectivity. For diols, a plethora of protecting groups exist, each with its own set of advantages and disadvantages. This guide provides an in-depth technical comparison of 2,2-Dimethyl-1,3-dioxan-5-ol, a six-membered cyclic acetal, with other commonly employed diol protecting groups. We will delve into the mechanistic rationale for its superior stability and explore its utility as a versatile chiral building block, supported by experimental data and detailed protocols.
The Landscape of Diol Protection: A Strategic Overview
The protection of 1,2- and 1,3-diols is a frequent necessity in the synthesis of complex molecules, including pharmaceuticals and natural products. The ideal protecting group should be easy to install and remove under mild conditions, stable to a wide range of reagents, and should not introduce unwanted reactivity.[1] Common choices include five-membered cyclic acetals (1,3-dioxolanes), such as the ubiquitous isopropylidene ketal of glycerol (solketal), and their six-membered counterparts (1,3-dioxanes).[2]
The choice between a five- and a six-membered ring system is not merely a matter of carbon count; it has profound implications for the stability and reactivity of the protected diol. This is where this compound emerges as a compelling alternative.
References
A Comparative Guide to 2,2-Dimethyl-1,3-dioxan-5-ol and its Derivatives in Asymmetric Catalysis
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate chiral directing group or precursor is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of 2,2-dimethyl-1,3-dioxan-5-ol and its closely related ketone, 2,2-dimethyl-1,3-dioxan-5-one, in the realm of asymmetric catalysis. We will explore their roles as versatile building blocks and compare their utility and performance against more established chiral auxiliaries, supported by experimental data and protocols.
Introduction: The Quest for Stereochemical Control
This guide focuses on the utility of the 2,2-dimethyl-1,3-dioxane framework, derivable from this compound, as a valuable tool in asymmetric synthesis. While not a classical chiral auxiliary in the sense of being an enantiopure appendage, its derivatives, particularly the ketone, serve as important prochiral substrates in highly stereoselective transformations.
The 2,2-Dimethyl-1,3-dioxane Scaffold: A Versatile Chiral Building Block
This compound and its oxidized counterpart, 2,2-dimethyl-1,3-dioxan-5-one, are not typically employed as chiral catalysts themselves. Instead, they serve as valuable C3 synthons, particularly as equivalents of dihydroxyacetone.[4] Their rigid cyclic structure and the presence of the acetal protecting group provide a unique conformational bias that can be exploited to achieve high levels of stereocontrol in various carbon-carbon bond-forming reactions.
The primary application of this scaffold is in organocatalyzed asymmetric aldol reactions, where 2,2-dimethyl-1,3-dioxan-5-one acts as a nucleophile. The proline-catalyzed aldol reaction of this ketone with various aldehydes has been shown to be a powerful method for the synthesis of carbohydrates and other polyhydroxylated natural products.[4][5]
References
- 1. sciforum.net [sciforum.net]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Glycerol Ketalization: Solketal vs. 2,2-Dimethyl-1,3-dioxan-5-ol
For researchers, scientists, and professionals in drug development, the selective protection of polyols is a cornerstone of complex molecule synthesis. The reaction of glycerol with acetone serves as a classic and industrially significant example, leading to the formation of cyclic ketal isomers. This guide provides an in-depth comparison of the reaction kinetics leading to the formation of the two primary products: the five-membered ring, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as solketal), and its six-membered ring isomer, 2,2-dimethyl-1,3-dioxan-5-ol.
While both isomers originate from the same precursors, their formation rates and yields are dramatically different. This disparity is a direct consequence of the underlying kinetic and thermodynamic principles governing the reaction. Understanding these factors is paramount for optimizing reaction conditions to achieve desired product selectivity.
The Reaction Landscape: Kinetic vs. Thermodynamic Control
The acid-catalyzed ketalization of glycerol with acetone proceeds through the formation of a carbocation intermediate. The subsequent intramolecular nucleophilic attack by one of the remaining hydroxyl groups of glycerol can lead to either a five-membered or a six-membered ring.
Generally, in the formation of cyclic acetals and ketals, five-membered rings are kinetically favored due to a lower activation energy barrier for ring closure, while six-membered rings are often the thermodynamically more stable product.[1] However, the presence of the gem-dimethyl group at the 2-position of the dioxane ring introduces significant steric strain, altering the thermodynamic landscape.
Theoretical calculations have shown that for the ketalization of glycerol with acetone, solketal (the five-membered ring) is not only the kinetic product but is also thermodynamically more stable than this compound.[1][2] This is attributed to the steric repulsion between the axial methyl group and the axial hydrogen atoms on the six-membered ring.[1] This dual preference for the five-membered ring explains the consistently high selectivity (often >95%) for solketal observed in practice.[3]
Caption: Reaction pathway for the acid-catalyzed ketalization of glycerol with acetone.
Comparative Kinetics of Formation
The majority of kinetic studies on the glycerol-acetone reaction focus on the formation of solketal due to its prevalence as the major product. The reaction is typically modeled using various kinetic expressions, including Pseudo-Homogeneous (PH), Langmuir-Hinshelwood-Hougen-Watson (LHHW), and Eley-Rideal (ER) models.[4] The LHHW model is often found to accurately describe the reaction kinetics over a solid acid catalyst, taking into account the adsorption of reactants onto the catalyst surface.[4]
The formation of this compound is rarely studied in isolation due to its low yield. Its rate of formation is significantly slower than that of solketal under most conditions. The selectivity towards solketal is consistently high across a range of catalysts, including homogeneous acids (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous catalysts (e.g., ion-exchange resins like Amberlyst-15, zeolites).[3]
The following table summarizes typical kinetic parameters and reaction conditions for solketal formation, which indirectly highlights the kinetic preference over its six-membered isomer.
| Parameter | Typical Value/Condition | Catalyst | Reference |
| Activation Energy (Ea) | 21.16 - 69.0 kJ/mol | Indion 225 Na / Amberlyst-35 | [4][5] |
| Temperature | 35 - 60 °C | Amberlyst-15 | [6] |
| Acetone:Glycerol Molar Ratio | 2:1 to 15:1 | Various | [6][7] |
| Catalyst Loading | 1 - 7% w/w | Amberlyst-15 | [6] |
| Max. Glycerol Conversion | ~80-99% | Various | [6][7] |
| Selectivity to Solketal | >95% | Various | [3] |
The wide range in reported activation energies can be attributed to the different catalytic systems and reaction conditions employed in various studies. However, the consistently high selectivity towards solketal underscores the kinetic dominance of the five-membered ring formation.
Experimental Protocol: Monitoring Ketalization Kinetics
This section outlines a general procedure for a comparative kinetic study of glycerol ketalization.
Objective: To determine the conversion of glycerol and the selectivity towards solketal and this compound over time.
Materials:
-
Glycerol (anhydrous)
-
Acetone (anhydrous)
-
Acid catalyst (e.g., Amberlyst-15 ion-exchange resin)
-
Internal standard (e.g., 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Condenser
-
Sampling device
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Analytical balance
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 catalyst in a vacuum oven at 80°C for 12 hours to remove any adsorbed water.
-
Reaction Setup: Charge the jacketed reactor with a pre-determined molar ratio of glycerol and acetone (e.g., 4:1 acetone to glycerol).[3] Add the internal standard.
-
Initiation: Bring the mixture to the desired reaction temperature (e.g., 50°C) under constant stirring. Once the temperature is stable, add the pre-weighed dried catalyst to the reactor. This marks time zero (t=0).
-
Sampling: Withdraw aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes). Immediately quench the reaction in the sample by filtering out the catalyst and adding a neutralizing agent if a homogeneous catalyst is used.
-
Sample Analysis (NMR):
-
Prepare the sample by dissolving a known amount in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Calculate glycerol conversion by integrating the signals corresponding to the glycerol backbone protons and comparing them to the product signals.
-
Determine the selectivity by comparing the integrals of the characteristic signals of the methyl groups of solketal and this compound.[8]
-
-
Data Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction rates.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Potential of Glycerol-Derived Acetonides as Recyclable Chiral Auxiliaries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ideal chiral auxiliary marries high stereochemical control with economic and environmental viability. This guide provides a comparative evaluation of 2,2-Dimethyl-1,3-dioxan-5-ol, a glycerol-derived chiral building block, as a potential recyclable chiral auxiliary. Its theoretical performance is benchmarked against the established and widely utilized Evans' oxazolidinones and Oppolzer's camphorsultam. While the latter two have a wealth of experimental validation, the application of this compound as a traditional, recyclable auxiliary is less documented. This guide will, therefore, present a scientifically grounded projection of its potential, alongside robust data for the established alternatives.
Introduction: The Quest for Sustainable Chirality
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds.[1] The archetypal workflow involves the covalent attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective transformation, and finally, the cleavage and recovery of the auxiliary for reuse.[2] The efficiency of this recovery is a critical factor in the sustainability and cost-effectiveness of a synthetic route.
This compound , and its more commonly used isomer (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (S)-solketal or (S)-glycerol acetonide), are attractive candidates due to their origin from the chiral pool, being derivable from glycerol, a readily available and inexpensive byproduct of biodiesel production.[3][4][5] This guide will explore the prospective role of these glycerol-derived acetonides as recyclable chiral auxiliaries and compare them to the "gold standard" auxiliaries developed by Evans and Oppolzer.
Comparative Analysis of Chiral Auxiliaries
The efficacy of a chiral auxiliary can be assessed by several key metrics: the diastereoselectivity it imparts, the yield of the desired product, and the efficiency of its recovery and reuse.
| Performance Metric | This compound (Projected) | Evans' Oxazolidinones | Oppolzer's Camphorsultam |
| Typical Diastereoselectivity | Data not readily available; likely moderate to good, dependent on reaction conditions and substrate. | Excellent (often >99:1 d.r. for aldol and alkylation reactions).[6] | Excellent (often >99:1 d.r. for various transformations).[7][8] |
| Generality of Application | Potentially applicable to reactions involving ester-linked substrates. | Broadly applicable to aldol reactions, alkylations, and Diels-Alder reactions.[1] | Widely used in alkylations, aldol reactions, cycloadditions, and reductions.[9] |
| Ease of Synthesis | Readily prepared from inexpensive glycerol.[10] | Synthesized from corresponding amino acids.[1] | Prepared from camphor, a natural product. |
| Cleavage Conditions | Projected to be mild (e.g., hydrolysis, transesterification). | Mild to moderate (e.g., LiOH/H₂O₂, LiOBn, Mg(OMe)₂).[6][11] | Varies (e.g., hydrolysis, reduction), can sometimes be harsh. |
| Recyclability | Theoretically high, but lacks extensive experimental validation. | High (often >95% recovery). | Good, with recovery rates of 71-79% (crude) reported in some flow-chemistry setups. |
Experimental Workflows and Methodologies
A key aspect of evaluating a chiral auxiliary is understanding the practical steps involved in its application. Below are representative protocols for the attachment, diastereoselective reaction, and cleavage/recovery for each class of auxiliary.
Workflow for Chiral Auxiliary Application
Caption: Generalized workflow for the application of a chiral auxiliary.
Projected Protocol for this compound
As direct experimental data for its use as a recyclable auxiliary is scarce, the following protocol is a projection based on the chemistry of similar chiral alcohols.
1. Attachment (Esterification):
-
To a solution of a prochiral carboxylic acid in an inert solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.
-
Add this compound and stir the reaction mixture at room temperature until completion.
-
Purify the resulting ester-linked adduct by column chromatography.
2. Diastereoselective Aldol Reaction (Hypothetical):
-
Dissolve the adduct in a dry, aprotic solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base (e.g., LDA) to form the corresponding enolate.
-
Introduce an aldehyde and allow the reaction to proceed.
-
Quench the reaction and purify the diastereomerically enriched product-auxiliary adduct.
3. Cleavage and Recovery (Hydrolysis):
-
Dissolve the adduct in a suitable solvent (e.g., methanol/water).
-
Add a base (e.g., LiOH) and stir at room temperature to hydrolyze the ester linkage.
-
Acidify the reaction mixture and extract the chiral product with an organic solvent.
-
The water-soluble this compound can be recovered from the aqueous phase.
Established Protocol for Evans' Oxazolidinone Auxiliaries
1. Attachment (Acylation):
-
Dissolve the Evans' auxiliary in dry THF and cool to -78 °C.
-
Add n-butyllithium to deprotonate the nitrogen.
-
Add the desired acyl chloride and allow the mixture to warm to room temperature.
-
Purify the N-acylated oxazolidinone.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-acylated auxiliary in dichloromethane and cool to -78 °C.
-
Add dibutylboron triflate and a tertiary amine base (e.g., triethylamine) to form the Z-enolate.
-
Add the aldehyde and stir for several hours at low temperature.
-
Work up the reaction to isolate the aldol adduct.
3. Cleavage and Recovery:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add hydrogen peroxide followed by lithium hydroxide (LiOH) at 0 °C.[11]
-
Stir until the cleavage is complete.
-
Separate the aqueous and organic layers. The chiral product is in the organic layer, and the recovered Evans' auxiliary can be isolated from the aqueous layer after appropriate workup.
Established Protocol for Oppolzer's Camphorsultam
1. Attachment (Acylation):
-
Deprotonate the Oppolzer's sultam with a strong base like sodium hydride in an anhydrous solvent (e.g., THF).
-
React the resulting anion with an acyl chloride to form the N-acylsultam.
2. Diastereoselective Alkylation:
-
Cool a solution of the N-acylsultam in THF to -78 °C.
-
Add a strong base (e.g., LDA or NaHMDS) to generate the enolate.
-
Add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed.
-
Quench the reaction and purify the alkylated product.
3. Cleavage and Recovery:
-
Cleavage can be achieved through various methods, including hydrolysis with LiOH and H₂O₂ or reductive cleavage with LiAlH₄.
-
After cleavage, the product is separated from the recovered Oppolzer's sultam, which can be purified by crystallization or chromatography.
Mechanism of Stereodirection
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the steric and electronic properties of the auxiliary, which create a biased environment for the approaching electrophile.
Stereodirection in Evans' Aldol Reaction
Caption: Mechanism of stereodirection in the Evans' aldol reaction.
Conclusion and Future Outlook
Evans' oxazolidinones and Oppolzer's camphorsultam remain the workhorses of asymmetric synthesis due to their high diastereoselectivity, broad applicability, and well-established protocols for recovery. They provide a reliable and predictable means of controlling stereochemistry in a wide array of chemical transformations.
The potential of this compound and its isomer, solketal, as recyclable chiral auxiliaries is an intriguing prospect, primarily due to their low cost and origin from renewable resources. However, to be considered a viable alternative, significant research is required to validate their performance. Key areas for future investigation include:
-
Systematic studies on the attachment of these glycerol-derived acetonides to various substrates.
-
Evaluation of their stereodirecting ability in a range of asymmetric reactions, with detailed analysis of diastereomeric ratios and yields.
-
Development and optimization of cleavage and recovery protocols , with quantitative data on recovery yields and the purity of the recycled auxiliary.
Until such data becomes available, this compound and its derivatives are best utilized as valuable chiral building blocks. While their role as traditional, recyclable chiral auxiliaries remains largely theoretical, their inherent chirality and ready availability warrant further exploration in the ongoing pursuit of more sustainable and economical asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102532089B - Method for preparing chirality glycerol acetonide - Google Patents [patents.google.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-1,3-dioxan-5-ol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2,2-Dimethyl-1,3-dioxan-5-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety compels us to provide this guidance, fostering a culture of trust and responsibility in the laboratory.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This dictates the necessary precautions and the appropriate disposal pathway.
According to available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Action |
| Skin Irritation | H315 | Wear protective gloves and clothing.[1] |
| Eye Irritation | H319 | Wear eye and face protection.[1] |
| Respiratory Irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[1] |
| Potential Flammability | (Implied by similar structures) | Keep away from heat, sparks, open flames, and hot surfaces.[2] |
The Cardinal Rule of Disposal: Professional Hazardous Waste Management
The most critical takeaway from all safety documentation is the mandated method of disposal. The precautionary statement P501 unequivocally states: "Dispose of contents/container to an approved waste disposal plant." [1][2][3]
This means that under no circumstances should this compound be disposed of down the sink or in regular trash.[4] Doing so can lead to environmental contamination and may violate local, state, and federal regulations. The responsibility of the researcher is to safely collect, label, and store the chemical waste for pickup by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Nitrile or other chemically resistant gloves.[3]
-
Safety glasses or goggles.
-
A lab coat. All handling of open containers should be performed inside a certified chemical fume hood to mitigate inhalation risks.[5]
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant waste management.
-
Designated Waste Container: Use a dedicated, properly labeled container for liquid waste containing this compound.
-
Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Avoid Mixing: Do not mix this waste stream with incompatible chemicals. For instance, do not mix with strong oxidizing agents.[1]
-
Solid Waste: Any solids contaminated with this compound (e.g., contaminated paper towels, gloves, weigh boats) should be collected in a separate, clearly labeled solid waste container.
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Potentially Flammable").
Step 4: Secure Storage
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Closure: The container must be securely closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Location: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[1]
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, arrange for its disposal.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management office.
-
Documentation: Complete any required waste pickup forms or logs accurately.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed container for disposal as hazardous waste. Ensure adequate ventilation and remove all sources of ignition.[1][5]
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EHS immediately.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant waste disposal regulations. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any site-specific requirements.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,2-Dimethyl-1,3-dioxan-5-ol
As professionals in research and development, our most critical asset is a safe and controlled laboratory environment. The proper handling of specialized chemical reagents is fundamental to this principle. This guide provides an in-depth operational plan for the safe use of 2,2-Dimethyl-1,3-dioxan-5-ol, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you with a robust understanding of the safety protocols involved.
Hazard Assessment Summary: Understanding the Risks
This compound is a chemical reagent that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents moderate, but significant, risks upon exposure.[1][2] A clear understanding of these hazards is the first step in mitigating risk.
| Hazard Class | GHS Hazard Statement | Practical Implication |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, inflammation, or blistering.[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Splashes can result in redness, pain, and potential damage to the eye.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of vapors or mists can irritate the lungs and respiratory system.[1][2] |
The designated signal word for this chemical is "Warning," indicating a moderate level of hazard.[1][2]
Core PPE Requirements: A Multi-Layered Defense
The cornerstone of safe handling is a multi-layered defense system where PPE serves as the final, critical barrier between the researcher and the chemical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is consistently mandated for this compound and forms the basis of our recommendations.[1][3][4]
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
Causality: Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1] Chemical safety goggles provide a 360-degree seal around the eyes, protecting them from splashes, vapors, and mists that can easily bypass the gaps in regular safety glasses.
Enhanced Protection: For procedures involving larger volumes (>100 mL) or a heightened risk of splashing (e.g., heating, pressure reactions, vortexing), a full-face shield must be worn in addition to chemical safety goggles. The goggles provide the primary seal, while the face shield protects the entire face from direct splashes.
Skin and Body Protection: Preventing Dermal Exposure
Gloves:
-
Requirement: Chemically impermeable gloves must be worn at all times.[5]
-
Selection: While a specific glove type is not universally mandated in safety data sheets, nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer’s chemical resistance chart to verify compatibility and determine the breakthrough time for this compound.
-
Best Practice: Always inspect gloves for tears, pinholes, or signs of degradation before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with contaminants.
Laboratory Coat:
-
Requirement: A clean, buttoned laboratory coat.
-
Causality: The lab coat protects your skin and personal clothing from accidental spills and splashes, which could otherwise lead to prolonged chemical contact and skin irritation (H315).[1] In the event of a significant spill, contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory Protection: Maintaining Air Quality
Primary Control: The primary and most effective method for controlling respiratory hazards (H335) is the use of engineering controls.[1] All procedures involving this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][3]
Secondary Control (Respirators):
-
When Required: A respirator is necessary only if engineering controls are unavailable, non-functional, or during emergency situations like a large spill where vapor concentrations may exceed safe limits.
-
Selection: For nuisance exposures, a particle respirator may be sufficient.[6] For higher-level protection or in emergencies, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[6] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.
Procedural Protocols for Safe PPE Usage
Effective protection relies not just on selecting the right PPE, but on using it correctly. The following protocols are designed to ensure a self-validating system of safety.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respiratory Protection: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles, followed by a face shield if needed.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) - The Critical Step: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers from the clean hand under the cuff of the remaining glove and peel it off inside-out, trapping the first glove inside. Dispose of immediately.
-
Lab Coat: Unbutton and remove by touching only the inside surfaces. Fold it inside-out and place it in the designated receptacle.
-
Face and Eye Protection: Remove the face shield (if used), followed by goggles, by handling the straps. Avoid touching the front surfaces.
-
Respirator: If used, remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Decontamination and Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure.
-
Disposable PPE: Contaminated gloves, wipes, and other disposable materials must be placed in a suitable, closed container for hazardous waste.[6] These items should be disposed of as unused product.[6]
-
Reusable PPE: Goggles and face shields should be decontaminated according to your institution's standard procedures.
-
Containers: The chemical container must be disposed of at an approved waste disposal plant.[1][3] Do not allow the product or its container to enter drains or waterways.[1]
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable disposal container.[1] Evacuate non-essential personnel and ensure adequate ventilation.[5][6]
By adhering to these detailed protocols, you can confidently handle this compound, ensuring both personal safety and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
